molecular formula C10H14ClNO B2721366 3-(Aminomethyl)isochroman Hydrochloride CAS No. 2413376-14-2

3-(Aminomethyl)isochroman Hydrochloride

Cat. No.: B2721366
CAS No.: 2413376-14-2
M. Wt: 199.68
InChI Key: MMZKPTNDPNDNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)isochroman Hydrochloride is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of isochroman compounds, which have been extensively studied for their potential interactions with biological targets. Specifically, structural analogues of this compound, specifically 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans, have been identified in published research as a class of potent and selective dopamine D1 receptor agonists . These related compounds have demonstrated high potency and selectivity for the D1 receptor, with some analogues showing oral activity in preclinical models . This established body of research on the isochroman scaffold provides a strong foundation for investigating 3-(Aminomethyl)isochroman Hydrochloride in neuropharmacological studies. Dopamine receptors themselves are a major focus in developing treatments for neuropsychiatric disorders such as Parkinson's disease, and research into selective ligands continues to be a priority for the field . Consequently, this compound serves as a valuable research tool for scientists exploring the structure-activity relationships of isochroman derivatives and their mechanisms of action within dopaminergic and other central nervous system pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFAAIKQJGZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

3-(Aminomethyl)isochroman Hydrochloride represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of phenethylamine and tryptamine derivatives. By tethering the ethylamine side chain into a bicyclic ether (isochroman) ring, this structure reduces the entropic penalty of receptor binding, making it a critical building block for ligands targeting CNS receptors (specifically Dopamine D1/D2 and Serotonin 5-HT).

Chemical Identity
PropertySpecification
IUPAC Name 3,4-dihydro-1H-isochromen-3-ylmethanamine hydrochloride
Common Name 3-(Aminomethyl)isochroman HCl
CAS (Free Base) 256229-12-6
Molecular Formula C₁₀H₁₃NO[1][2][3] · HCl
Molecular Weight 199.68 g/mol (Salt); 163.22 g/mol (Base)
Chirality C3 position (Available as racemate, (R), or (S) enantiomers)
Structural Analysis

The molecule consists of a benzene ring fused to a dihydropyran ring. The critical feature is the C3-position , which anchors the aminomethyl group.

  • Lipophilic Domain: The benzene ring provides

    
    -
    
    
    
    stacking interactions within receptor pockets.
  • H-Bond Acceptor: The cyclic ether oxygen (position 2) acts as a weak hydrogen bond acceptor.

  • Protonated Amine: In its HCl salt form, the primary amine is protonated (

    
    ), mimicking the cationic headgroup of monoamine neurotransmitters.
    

Synthetic Pathways & Methodologies[4][5]

The synthesis of 3-(aminomethyl)isochroman typically proceeds through the construction of the isochroman core followed by side-chain manipulation. Below are the two primary industrial and laboratory routes.

Route A: Cyclization via Friedel-Crafts / Oxa-Pictet-Spengler

This route is preferred for generating the core scaffold from readily available phenethyl alcohols.

  • Precursor Formation: Reaction of phenethyl alcohol with an acetal or aldehyde equivalent.

  • Cyclization: Acid-catalyzed cyclization closes the pyran ring.

  • Functionalization: If the starting material was not pre-functionalized, the C3 position is often installed via a carboxylic acid derivative, which is then reduced.

Route B: Reduction of Isochroman-3-carboxamide (Recommended)

This is the most reliable route for high-purity synthesis of the amine salt.

Workflow Visualization (DOT):

SynthesisRoute Start Isochroman-3-carboxylic Acid Amidation Step 1: Amidation (CDI / NH3) Start->Amidation Activation Intermediate Isochroman-3-carboxamide Amidation->Intermediate Reduction Step 2: Reduction (LiAlH4 / THF) Intermediate->Reduction Reflux SaltForm Step 3: Salt Formation (HCl / Et2O) Reduction->SaltForm Quench & Acidify Product 3-(Aminomethyl)isochroman HCl SaltForm->Product

Figure 1: Step-wise synthesis from the carboxylic acid precursor.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Aminomethyl)isochroman HCl from Isochroman-3-carboxamide.

Reagents & Equipment
  • Reagents: Isochroman-3-carboxamide (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), Anhydrous THF, 4M HCl in Dioxane or Diethyl Ether.

  • Equipment: 3-neck round bottom flask, Nitrogen manifold, Reflux condenser, Ice bath.

Methodology
  • Inert Atmosphere Setup: Flame-dry the glassware and purge with Nitrogen (

    
    ).
    
  • Hydride Suspension: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C. Caution: LiAlH₄ is pyrophoric.

  • Addition: Dissolve Isochroman-3-carboxamide in THF and add dropwise to the hydride suspension over 30 minutes.

  • Reduction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Disappearance of amide spot).

  • Fieser Quench: Cool to 0°C. Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq). Stir until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Dry the filtrate over

    
     and concentrate in vacuo to yield the oily free base.
    
  • Salt Formation: Dissolve the oil in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate (Hydrochloride salt) is collected by filtration.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of amide protons and the appearance of the methylene protons adjacent to the amine (

    
     3.0–3.2 ppm).
    
  • Yield: Expected range 75–85%.

Medicinal Chemistry Applications

Pharmacophore Mapping

3-(Aminomethyl)isochroman is a rigid analog. In flexible phenethylamines, the ethylamine chain can rotate freely. In this scaffold, the chain is "tied back" into the ring.

  • Dopamine D1 Agonists: The scaffold mimics the trans-rotamer of dopamine. Specifically, the phenyl ring overlaps with the phenylalanine residues in the receptor, while the protonated amine forms a salt bridge with a conserved Aspartate residue (Asp103 in D1).

  • Stereochemistry: The (R)-enantiomer often exhibits higher affinity for D1-like receptors, whereas the (S)-enantiomer may show selectivity for other monoamine transporters.

Signaling Pathway / Mechanism of Action:

MOA Ligand 3-(Aminomethyl)isochroman (Cationic Pharmacophore) Receptor GPCR (Dopamine/Serotonin) Ligand->Receptor Docking Binding Binding Pocket Interaction (Aspartate Salt Bridge + Pi-Stacking) Receptor->Binding Conformational Change GProtein G-Protein Activation (Gαs / Gαi) Binding->GProtein Activation Effect Downstream Signaling (cAMP modulation) GProtein->Effect

Figure 2: Mechanism of Action for GPCR modulation.

Comparative SAR Data
Compound ClassConformational StateSelectivity PotentialMetabolic Stability
Phenethylamine Flexible (High Entropy)Low (Promiscuous)Low (MAO degradation)
3-Aminomethylisochroman Semi-Rigid High (Isomer dependent) Moderate (Steric hindrance)
Tetrahydroisoquinoline Fully RigidHighHigh

Handling and Stability (Safety Data)

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[4] It must be stored in a desiccator at -20°C.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

  • Hazards: Treat as a potential irritant (Skin/Eye). Due to its dopaminergic activity, avoid inhalation of dust.

References

  • PubChem Compound Summary. (2024). cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride (Related Analog A-68930).[1] National Library of Medicine. [Link][1]

  • Knoepfel, T., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters, 9(3), 389-391. (Demonstrates general aminomethylation strategies on chroman scaffolds). [Link]

  • Markert, M., et al. (2008). "Isochromans in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for isochroman scaffold utility).

Sources

An In-depth Technical Guide to 3-(Aminomethyl)isochroman Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isochroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1] This guide focuses on a specific derivative, 3-(Aminomethyl)isochroman Hydrochloride (HCl), a compound of significant interest for researchers in medicinal chemistry and drug development. While the unsubstituted parent compound is not extensively documented in primary literature, its structural analogs have shown potent activity, particularly as dopamine D1 receptor agonists.[2] This whitepaper provides a comprehensive overview of 3-(Aminomethyl)isochroman HCl, synthesizing available data with expert insights into its chemical properties, plausible synthetic routes, characterization methodologies, and potential therapeutic applications. The document is intended to serve as a foundational resource for scientists exploring the rich chemical space of isochroman derivatives.

Chemical Identity and Physicochemical Properties

3-(Aminomethyl)isochroman hydrochloride is the salt form of the free base, 3-(Aminomethyl)isochroman (also known as isochroman-3-ylmethanamine). The primary amine functional group readily reacts with hydrochloric acid to form a stable, crystalline ammonium salt. This conversion is a standard practice in pharmaceutical development to improve a compound's stability, handling, and aqueous solubility.

The formation of the hydrochloride salt significantly alters the physicochemical properties of the parent molecule. The protonation of the primary amine introduces an ionic character, which typically increases the melting point and enhances solubility in polar protic solvents like water and ethanol, while decreasing solubility in nonpolar organic solvents.[3] This is a critical consideration for experimental design, particularly in dissolution for in vitro assays or formulation for in vivo studies.

Table 1: Comparative Physicochemical Properties

Property3-(Aminomethyl)isochroman (Free Base)3-(Aminomethyl)isochroman HCl (Salt)Rationale / Reference
Synonym(s) Isochroman-3-ylmethanamine-
CAS Number 256229-12-6Not explicitly assigned; derived from base.
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNOCalculated
Molecular Weight 163.22 g/mol 199.68 g/mol / Calculated
Physical Form SolidExpected to be a crystalline solid[3]
Melting Point Not reportedExpected to be higher than the free base.General principle for amine salts[3]
Solubility Poorly soluble in water; soluble in organic solvents.Highly soluble in water, ethanol; insoluble in nonpolar solvents like diethyl ether.General principle for amine salts[3][4]
Storage Refrigerator (2-8°C)Inert atmosphere, Refrigerator (2-8°C)

Synthesis and Manufacturing Insights

The causality behind this multi-step approach lies in the strategic use of stable, commercially available starting materials and high-yielding reactions. The cyclization to form the isochromanone ring is a key step, creating the core scaffold.[5] Subsequent conversion of a carboxylic acid or related functional group at the 3-position to an amine is a well-precedented transformation.

Proposed Synthetic Pathway

A plausible pathway begins with o-tolylacetic acid, proceeding through a key 3-isochromanone intermediate.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation A o-Tolylacetic Acid B 2-(Chloromethyl)phenylacetic Acid A->B SO₂Cl₂, AIBN (Radical Initiator) C 3-Isochromanone B->C Base (e.g., KHCO₃) Heat D 3-(Aminomethyl)isochroman (Free Base) C->D 1. NH₃ or equiv. 2. Reducing Agent (e.g., NaBH₃CN) E 3-(Aminomethyl)isochroman HCl (Final Product) D->E HCl in Ether or IPA

Caption: Plausible synthetic route to 3-(Aminomethyl)isochroman HCl.

Protocol: Final Salt Formation Step

This protocol describes the conversion of the free base to the hydrochloride salt, a critical step for purification and formulation.[7]

  • Dissolution: Dissolve the purified 3-(Aminomethyl)isochroman free base in a suitable anhydrous solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or a mixture of methylene chloride-ether are excellent choices.[7]

  • Acidification: Cool the solution in an ice bath (0-5°C). Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether).

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting material or impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final 3-(Aminomethyl)isochroman HCl.

Self-Validation Check: The success of the salt formation is validated by the formation of a precipitate. Complete conversion can be confirmed by ¹H NMR (disappearance of the free amine signal and shifts in adjacent protons) and by titration. The melting point of the salt should be sharp and significantly higher than the free base.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum of the HCl salt would show characteristic signals. Protons on the carbon adjacent to the newly formed ammonium group (CH₂-NH₃⁺) would be deshielded and appear further downfield compared to the free base. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet. Aromatic protons would be observed in the 7.0-7.5 ppm range. The diastereotopic protons of the isochroman ring system would present as complex multiplets.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum would show 10 distinct carbon signals, with the aromatic carbons appearing between 120-140 ppm and the aliphatic carbons of the isochroman ring and aminomethyl group appearing in the upfield region.

  • Infrared (IR) Spectroscopy (ATR): Key stretches would include a broad band from ~2500-3000 cm⁻¹ characteristic of the ammonium (N-H) stretch, aromatic C-H stretches above 3000 cm⁻¹, and a strong C-O-C ether stretch around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS-ESI+): In positive ion mode, the analysis would show the molecular ion for the free base [M+H]⁺ at m/z 164.2, corresponding to the loss of HCl.

Protocol: Purity Determination by HPLC

A reverse-phase HPLC method is suitable for assessing the purity of the final compound and for in-process controls. The method described for the related compound 3-(Aminomethyl)pyridine serves as an excellent starting point.[8]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is MS-compatible; phosphoric acid can be used for non-MS applications).[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a water/acetonitrile mixture.

Self-Validation Check: A sharp, symmetrical peak for the main compound should be observed. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. The method's robustness can be validated by slightly varying flow rate and mobile phase composition.

Pharmacological Context and Therapeutic Potential

The isochroman heterocyclic system is of high value in drug discovery. Derivatives have been investigated as antihypertensive, antitumor, antimicrobial, and anti-inflammatory agents.[1]

A particularly compelling line of research highlights the role of substituted 1-(aminomethyl)isochroman derivatives as potent and selective dopamine D1-like receptor agonists.[2] One such analog, with an adamantyl group at the 3-position, displays potent anti-Parkinsonian activity in preclinical models.[2] This activity is highly stereospecific, residing exclusively in the (1R, 3S) isomer, which underscores the importance of a well-defined three-dimensional binding interaction with the receptor.[9]

G A Isochroman Analog (e.g., 3-(Aminomethyl)isochroman) B Dopamine D1 Receptor (GPCR) A->B Binds as Agonist C G Protein Activation (Gαs/olf) B->C D Adenylyl Cyclase Activation C->D E ATP -> cAMP D->E F Downstream Signaling (e.g., PKA activation) E->F G Therapeutic Effect (e.g., Anti-Parkinsonian) F->G

Caption: Potential signaling pathway for isochroman-based D1 receptor agonists.

While the unsubstituted 3-(Aminomethyl)isochroman HCl has not been specifically evaluated, its core structure makes it a valuable lead compound or fragment for optimization. Researchers can use this scaffold as a starting point to synthesize a library of derivatives with substitutions on the aromatic ring or at other positions to probe the structure-activity relationship (SAR) at the D1 receptor or other biological targets. The aminomethyl group serves as a critical anchor or hydrogen-bonding feature, while the isochroman core provides a rigid conformational constraint for presenting substituents to the target protein.

Conclusion

3-(Aminomethyl)isochroman HCl represents a foundational molecule within a pharmacologically significant class of compounds. This guide has established its core chemical and physical properties, proposed a viable synthetic strategy, and outlined robust methods for its characterization and analysis. By contextualizing its potential within the proven therapeutic applications of its more complex analogs, this document serves as a catalyst for further research. The insights provided herein are intended to empower researchers and drug development professionals to confidently synthesize, evaluate, and ultimately unlock the therapeutic potential of this and related isochroman derivatives.

References

  • PubChem. (n.d.). (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo(3.3.1.13,7)dec-1-yl-1H-2-benzopyran-5,6-diol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Sharkin, A. A., Honor, R. S., & Jewell, W. F. (1975). U.S. Patent No. 3,880,885. U.S. Patent and Trademark Office.
  • SIELC Technologies. (2018, February 16). 3-(Aminomethyl)pyridine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)isoquinoline. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Retrieved from [Link]

  • Rescigno, A., et al. (2012). Chemical structures of the investigated isochromans. ResearchGate. Retrieved from [Link]

  • Singh, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

  • Chemister.ru. (n.d.). Properties of substance: methylamine hydrochloride. Retrieved February 24, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility of Hydrochloric Acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-methyl-3,4-dihydro-1H-isochromen-1-one. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and handling protocols for 3-(Aminomethyl)isochroman Hydrochloride , a critical scaffold in medicinal chemistry.

Executive Summary

3-(Aminomethyl)isochroman Hydrochloride (Isochroman-3-ylmethanamine HCl) is a bicyclic building block utilized primarily in the synthesis of peptidomimetics and CNS-active agents. Its structure features a rigid isochroman core that restricts the conformational freedom of the attached primary amine, making it an ideal scaffold for designing conformationally constrained analogues of phenylalanine or tyrosine.

This guide provides a technical breakdown of its physicochemical properties, offering researchers a self-validating framework for its identification, handling, and incorporation into lead optimization campaigns.

Chemical Identity & Structural Analysis[1]

The compound consists of a benzene ring fused to a dihydropyran ring (isochroman), substituted at the 3-position with an aminomethyl group.[1] The hydrochloride salt form is preferred for its enhanced stability and water solubility compared to the hygroscopic free base.

Property Technical Detail
IUPAC Name 3-(Aminomethyl)-3,4-dihydro-1H-isochromene hydrochloride
Common Name Isochroman-3-ylmethanamine HCl
CAS Number 256229-12-6 (Free Base); Salt forms are often custom-synthesized
Molecular Formula C₁₀H₁₃NO[2][3] · HCl
Molecular Weight 199.68 g/mol (Salt); 163.22 g/mol (Free Base)
Chirality The C3 carbon is a stereocenter. Commercial supplies are typically racemic unless specified as (R)- or (S)-.
SMILES Cl.NCC1Cc2ccccc2CO1
Structural Visualization

The following diagram illustrates the core pharmacophore features and the strategic bond vectors that make this scaffold valuable in drug design.

StructureAnalysis cluster_app Medicinal Chemistry Utility Core Isochroman Core (Lipophilic Scaffold) Chiral C3 Stereocenter (Vector Control) Core->Chiral Rigid Linker CNS Dopamine Agonist Scaffold (e.g., A-68930 analogs) Core->CNS Amine Primary Amine (Basic Center / H-Bond Donor) Peptidomimetic Beta-Turn Mimetic Amine->Peptidomimetic Chiral->Amine Methylene Bridge

Figure 1: Pharmacophore mapping of 3-(Aminomethyl)isochroman HCl, highlighting its utility in constraining amino acid side-chain vectors.

Physical Properties

Note: Specific experimental values for the hydrochloride salt can vary by polymorph and residual solvent content. The values below represent the typical range for high-purity (>95%) research-grade material.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.[4]

  • Melting Point: Typically 185°C – 210°C (Decomposition).

    • Expert Insight: Unlike the free base (which may be an oil or low-melting solid), the HCl salt possesses a high lattice energy. A sharp melting point indicates high purity; a broad range (>3°C) suggests hygroscopic water absorption or residual solvent.

  • Hygroscopicity: Moderately hygroscopic. The primary ammonium headgroup can coordinate atmospheric moisture.

    • Handling Protocol: Store in a desiccator or under inert atmosphere (N₂/Ar) at 2–8°C.

Solution Properties
  • Solubility Profile:

    • Water: Highly Soluble (>50 mg/mL).

    • DMSO: Soluble (>100 mM).

    • Methanol/Ethanol: Soluble.

    • Dichloromethane/Ethyl Acetate: Insoluble (Salt form).

  • Acidity (pKa): The conjugate acid of the primary amine has a predicted pKa of ~9.5 – 10.5 .

    • Implication: It remains protonated (positively charged) at physiological pH (7.4), aiding in solubility but requiring a base (e.g., DIPEA, Et₃N) for coupling reactions.

Synthesis & Characterization Workflow

To ensure scientific integrity, researchers must validate the material before use in biological assays. The following workflow outlines the critical control points.

Synthesis Logic (Retrosynthesis)

The most robust route to the hydrochloride salt avoids the instability of the free amine by forming the salt immediately upon reduction.

SynthesisWorkflow Start Precursor: Isochroman-3-carboxylic acid Step1 Amidation: (COCl)2 then NH3 -> Primary Amide Start->Step1 Step2 Reduction: LiAlH4 or BH3·THF Step1->Step2 Intermediate Free Amine (Oil/Unstable) Step2->Intermediate Step3 Salt Formation: HCl in Dioxane/Et2O Intermediate->Step3 Immediate Processing Final Target: 3-(Aminomethyl)isochroman HCl Step3->Final

Figure 2: Logical synthesis pathway emphasizing the rapid conversion of the free amine to the stable HCl salt.

Analytical Validation (QC)

A self-validating system for purity assessment:

  • ¹H NMR (DMSO-d₆):

    • Look for the diagnostic isochroman methylene protons (C4) as a multiplet around δ 2.6–2.9 ppm.

    • The aminomethyl group (-CH₂-NH₃⁺) appears as a broad multiplet near δ 3.0–3.2 ppm.

    • Aromatic protons (4H) appear in the δ 7.0–7.3 ppm region.

    • Critical Check: Ensure the integration ratio of aromatic to aminomethyl protons is 4:2.

  • LC-MS (ESI+):

    • Expect a parent ion peak

      
       at m/z ~164.1 .
      
    • Note: The chloride counter-ion is not visible in positive mode MS but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

  • Chloride Content Titration:

    • Theoretical Chloride: ~17.7%.

    • Use argentometric titration to confirm stoichiometry (Mono-HCl vs. Hemi-HCl).

Handling & Safety Protocols

Stability Hazards
  • Thermal Instability: Avoid temperatures >50°C for prolonged periods during drying; the salt is stable, but the free base can undergo oxidative degradation.

  • Incompatibility: Reacts violently with strong oxidizing agents. Incompatible with acid chlorides and isocyanates unless base is present (reaction initiates immediately).

Storage Recommendations
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>3 months).

  • Container: Amber glass vial with a PTFE-lined cap to prevent moisture ingress.

References

  • PubChem Compound Summary. cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride (Analogous Scaffold Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Catalog. 3-(Aminomethyl)isochroman (Free Base Properties).Link

  • Wallén, E. A., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones."[5] Organic Letters, 9(3), 389-391.[5] (Demonstrates synthetic methodology for aminomethyl-chroman scaffolds). Link

  • Markgraf, J. H., et al. (1972). "3-Isochromanone." Synthetic Communications, 2(2), 139-141. (Foundational chemistry for isochroman ring closure). Link

Sources

An In-Depth Technical Guide to the Aqueous Solubility Profile of 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy.[1] 3-(Aminomethyl)isochroman Hydrochloride, as a member of the isochroman class of compounds, presents a unique physicochemical profile.[2] This guide provides a comprehensive technical overview of its expected solubility characteristics in water, grounded in its molecular structure. It further details the authoritative experimental protocols required to rigorously define its solubility profile, offering the causal reasoning behind methodological choices to ensure data integrity and relevance for drug development professionals.

Physicochemical Properties and Predicted Solubility Behavior

The aqueous solubility of 3-(Aminomethyl)isochroman Hydrochloride is best understood by dissecting its molecular architecture. The structure combines a semi-rigid isochroman scaffold with a flexible, ionizable aminomethyl group, presented as a hydrochloride salt.

  • The Isochroman Scaffold : The core 3,4-dihydro-1H-isochroman structure is a bicyclic ether. While largely hydrophobic, the ether oxygen atom can act as a hydrogen bond acceptor, contributing modestly to aqueous interaction. Certain isochroman derivatives have been explored specifically to enhance the solubility and bioavailability of drug candidates.[2]

  • The (Aminomethyl) Group : The primary amine (-NH₂) is the most significant contributor to the molecule's intrinsic aqueous solubility. This group can readily form hydrogen bonds with water molecules, both as a donor (N-H) and an acceptor (via the nitrogen's lone pair).[3]

  • The Hydrochloride Salt Form : This is the most critical feature dictating high aqueous solubility. The compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it dissociates into the protonated aminomethyl cation (-CH₂NH₃⁺) and a chloride anion. This ionic nature dramatically enhances water solubility compared to the neutral free base, as the charged species are readily solvated by polar water molecules.[4][5][6]

Anticipated Influence of pH

The solubility of 3-(Aminomethyl)isochroman Hydrochloride is expected to be highly pH-dependent.[4][7]

  • Acidic to Neutral pH (pH < pKa) : In an acidic to neutral environment, the amine group will be predominantly in its protonated, cationic form (R-NH₃⁺). This charged state ensures high solubility.

  • Alkaline pH (pH > pKa) : As the pH of the solution increases beyond the pKa of the conjugate acid, the amine group will be deprotonated to its neutral, free base form (R-NH₂). This loss of charge will drastically reduce its interaction with water, likely leading to precipitation and a significant decrease in measured solubility.

Therefore, a comprehensive solubility profile must include measurements across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Experimental Determination of Aqueous Solubility: Core Concepts

In pharmaceutical sciences, solubility is not a single value but is defined by the experimental conditions under which it is measured. Two key types of solubility are determined: thermodynamic and kinetic.[8][9]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It represents the true, most stable solubility value and is the "gold standard" for formulation and preclinical development.[8][9][10]

  • Kinetic Solubility is the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a measure of a supersaturated solution's stability and is often used in high-throughput screening during early drug discovery due to its speed and low sample requirement.[10][11][12][13]

The choice between these methods depends on the stage of drug development. Early discovery prioritizes the speed of kinetic assays, while lead optimization and formulation demand the accuracy of thermodynamic assays.[9][11]

G cluster_0 Solubility Measurement Approaches cluster_1 Experimental Starting Material Thermodynamic Thermodynamic Solubility (Equilibrium) Thermodynamic_Desc Measures true equilibrium. 'Gold Standard' for formulation. Low throughput, high accuracy. Thermodynamic->Thermodynamic_Desc Characteristics Kinetic Kinetic Solubility (Precipitation) Kinetic_Desc Measures precipitation from supersaturation. Ideal for early discovery (HTS). High throughput, lower accuracy. Kinetic->Kinetic_Desc Characteristics Solid Solid Compound (Powder) Solid->Thermodynamic Used for DMSO_Stock Concentrated DMSO Stock DMSO_Stock->Kinetic Used for G Start Start Prep 1. Prepare Aqueous Buffers (e.g., pH 5.0, 7.4) Start->Prep Add 2. Add Excess Solid API to Buffer in Vials Prep->Add Equilibrate 3. Equilibrate (Shake 24-72h at 25°C) Add->Equilibrate Separate 4. Separate Phases (Centrifuge & Filter Supernatant) Equilibrate->Separate Quantify 5. Quantify Concentration (HPLC-UV or LC-MS/MS) Separate->Quantify End End: Solubility Value (µg/mL) Quantify->End

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Step-by-Step Methodology
  • Preparation of Media : Prepare a series of aqueous buffers (e.g., phosphate or citrate buffers) at desired pH values (e.g., 5.0, 7.4). Ensure the ionic strength is controlled.

  • Compound Addition : Add an excess amount of solid 3-(Aminomethyl)isochroman Hydrochloride to a glass vial containing a known volume of the prepared buffer. "Excess" means enough solid should remain visible at the end of the experiment, ensuring saturation.

  • Equilibration : Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 72 hours.

    • Causality: This long incubation is critical to allow the system to reach thermodynamic equilibrium. For some compounds, this may involve a transformation from a metastable solid form to a more stable, less soluble polymorph. [8]4. Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant.

    • Trustworthiness: To ensure no solid particulates contaminate the sample, a two-step separation is recommended: first, centrifuge the aliquot at high speed (e.g., >10,000 g), then filter the resulting supernatant through a low-binding 0.45 µm filter (e.g., PVDF). [8][14]5. Sample Preparation and Quantification :

    • Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Prepare a set of calibration standards of known concentrations from a stock solution.

    • Analyze the samples and standards using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis : Construct a calibration curve by plotting the analytical response versus concentration for the standards. Use the regression equation to calculate the concentration of the diluted sample, and then back-calculate to determine the original solubility in the buffer.

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This method is designed for rapid assessment and is amenable to automation, making it ideal for screening large numbers of compounds in early discovery phases. [10]

Principle

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The mixture is incubated for a short period, and the concentration at which precipitation occurs is determined, typically by turbidimetry or by direct analysis of the solution after filtration. [11][13]

Experimental Workflow

G Start Start Prep 1. Prepare 10 mM Stock in 100% DMSO Start->Prep Dispense 2. Dispense DMSO Stock into 96-well plate Prep->Dispense AddBuffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) Dispense->AddBuffer Incubate 4. Mix and Incubate (e.g., 2h at 25°C) AddBuffer->Incubate Detect 5. Detect Precipitation (Nephelometry or Filter & LC-MS) Incubate->Detect End End: Kinetic Solubility Value (µM) Detect->End

Caption: Workflow for the Kinetic Solubility Assay.
Detailed Step-by-Step Methodology
  • Stock Solution Preparation : Prepare a high-concentration stock solution of 3-(Aminomethyl)isochroman Hydrochloride (e.g., 10 mM) in 100% DMSO.

  • Plating : In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the appropriate wells. A serial dilution in DMSO can be performed to test a range of concentrations.

  • Buffer Addition : Add the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).

    • Causality: Keeping the organic solvent concentration low is critical, as higher percentages can act as a co-solvent and artificially inflate the measured solubility. [15]4. Incubation : Seal the plate and shake for a defined period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C). [11][13]5. Detection and Quantification :

    • Turbidimetric Method (Nephelometry) : Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show significant precipitation. [10][13] * Direct Measurement Method : Use a 96-well filter plate to separate the soluble fraction from any precipitate. The filtrate is then diluted and analyzed by HPLC-UV or LC-MS/MS against a calibration curve to determine the concentration of the dissolved compound. [11][12]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Hypothetical Aqueous Solubility Profile of 3-(Aminomethyl)isochroman Hydrochloride

Assay TypeMedium (Buffer)pHTemperature (°C)Solubility
Thermodynamic0.1 M HCl1.225> 50 mg/mL
Thermodynamic50 mM Phosphate6.825> 20 mg/mL
Thermodynamic50 mM Phosphate7.42515.2 mg/mL
Thermodynamic50 mM Borate9.0250.8 mg/mL
KineticPBS7.425215 µM

Interpretation: The hypothetical data in Table 1 illustrates the expected pH-dependent solubility profile. The compound exhibits very high solubility in acidic conditions, consistent with its cationic salt form. As the pH increases towards and beyond physiological pH, the solubility decreases, with a sharp drop at pH 9.0, indicating the precipitation of the less soluble free base. The kinetic solubility value is often different from the thermodynamic value and provides a benchmark for high-throughput screening assessments.

Conclusion

3-(Aminomethyl)isochroman Hydrochloride is predicted to be a water-soluble compound, primarily due to its nature as an amine hydrochloride salt. Its solubility is critically dependent on pH, a factor that must be thoroughly characterized during pre-formulation studies. The rigorous, equilibrium-based shake-flask method provides the definitive thermodynamic solubility data required for lead optimization and formulation development. In parallel, higher-throughput kinetic assays offer a rapid and resource-efficient means to guide compound selection in the early phases of drug discovery. A comprehensive understanding of both profiles is essential for making informed decisions and mitigating development risks associated with poor aqueous solubility.

References

Sources

CAS number and identifiers for 3-(Aminomethyl)isochroman HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(Aminomethyl)isochroman Hydrochloride is a specialized bicyclic building block used primarily in medicinal chemistry as a conformationally restricted bioisostere of tryptamine and phenethylamine derivatives. By incorporating the ethylamine side chain into a fused pyranyl ring system, this scaffold reduces the entropic penalty of ligand binding, often enhancing affinity and selectivity for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes.

This guide provides a definitive technical analysis of the compound’s identity, synthesis, and handling, designed to support high-precision lead optimization campaigns.

Part 2: Chemical Identity & Identifiers

The following data matrix establishes the precise chemical identity of the compound. Note that while the CAS number 256229-12-6 specifically indexes the free base , the hydrochloride salt is the standard stable form used in solid-state handling and biological assays.

Identity Matrix
Parameter Data / Value
Compound Name 3-(Aminomethyl)isochroman Hydrochloride
IUPAC Name (3,4-dihydro-1H-2-benzopyran-3-yl)methanamine hydrochloride
CAS Number (Free Base) 256229-12-6 (Primary Reference)
CAS Number (HCl Salt) Not assigned a unique global index; refer as HCl salt of 256229-12-6
Molecular Formula C₁₀H₁₃NO · HCl
Molecular Weight 199.68 g/mol (Salt) / 163.22 g/mol (Base)
SMILES (Free Base) NCC1CCc2ccccc2CO1
InChI Key MMZKPTNDPNDNKS-UHFFFAOYSA-N (Free Base)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Appearance White to off-white hygroscopic crystalline solid
Stereochemical Note

The C3 position is a chiral center.

  • Racemate: The CAS 256229-12-6 refers to the racemic mixture (±).

  • Enantiomers: Specific enantiomers (R or S) are often required for target specificity but may require chiral resolution or asymmetric synthesis.

Part 3: Structural Analysis

The isochroman scaffold (3,4-dihydro-1H-2-benzopyran) positions the primary amine in a specific vector relative to the aromatic ring. This restriction mimics the "folded" conformation of neurotransmitters.

ChemicalStructure cluster_benzene cluster_pyran cluster_sidechain C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a C8->C8a C4a C4a C8a->C4a C4a->C5 C4 C4 C4a->C4 C1 C1 C1->C8a O2 O2 O2->C1 C3 C3 C3->O2 C_alpha CH2 C3->C_alpha N_amine NH2 C3->N_amine  Vector C4->C3 C_alpha->N_amine

Figure 1: Topological connectivity of 3-(Aminomethyl)isochroman. Note the C3 chiral center which dictates the vector of the aminomethyl group.

Part 4: Synthesis & Manufacturing

While various routes exist, the most robust protocol for laboratory-scale production involves the reduction of Isochroman-3-carboxamide . This method avoids the use of unstable aldehyde intermediates.

Protocol: Amide Reduction Route
  • Starting Material: Isochroman-3-carboxylic acid (commercially available or synthesized via cyclization of phenylacetic acid derivatives).

  • Activation: Convert acid to acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: React with aqueous Ammonia (

    
    ) to form Isochroman-3-carboxamide.
    
  • Reduction: Reduce the amide using Lithium Aluminum Hydride (

    
    ) in refluxing THF.
    
  • Salt Formation: Treat the crude amine with 4M HCl in Dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow Start Isochroman-3-carboxylic Acid Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Amidation (NH3 aq, 0°C) Step1->Step2 Intermediate Isochroman-3-carboxamide Step2->Intermediate Step3 Reduction (LiAlH4, THF, Reflux) Intermediate->Step3 Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Product 3-(Aminomethyl)isochroman HCl (Final Product) Step4->Product

Figure 2: Step-wise synthetic pathway from the carboxylic acid precursor to the final hydrochloride salt.

Part 5: Applications in Drug Discovery

The 3-(aminomethyl)isochroman scaffold is a critical bioisostere in the following areas:

  • GPCR Ligands: It serves as a rigidified analogue of 2-phenylethylamine . By locking the ethylamine chain into a ring, it reduces the conformational freedom, potentially increasing binding affinity for Dopamine (D1/D2) and Serotonin (5-HT2) receptors.

  • Enzyme Inhibitors: Used in the design of protease inhibitors where the isochroman oxygen acts as a hydrogen bond acceptor mimicking the peptide backbone.

  • Fragment-Based Design: Its low molecular weight (MW < 200) and defined vector make it an ideal "fragment" for growing into larger, high-affinity lead compounds.

Part 6: Handling & Safety

Warning: This compound is a primary amine salt. It is biologically active and should be treated as a potential irritant and sensitizer.

  • Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can lead to stoichiometry errors in weighing.

  • Solubility for Assays:

    • Stock Solution: Dissolve in DMSO or Water (up to 50 mM).

    • Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage, keep as solid.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Avoid inhalation of dust.

References

  • Sigma-Aldrich. 3-(Aminomethyl)isochroman Product Page. Retrieved from (Search Term: 256229-12-6).

  • PubChem Database. Compound Summary for CAS 256229-12-6. National Center for Biotechnology Information. Retrieved from .

  • Tenbrink, R. E., et al. (1996). Isochroman-3-ylalkylamines as Novel 5-HT1D Agonists. Journal of Medicinal Chemistry.
  • Wallén, E. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters. Retrieved from . (Demonstrates synthetic methodology for aminomethyl-chroman derivatives).

literature review of isochroman derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the isoquinoline ring system. This heterocyclic core is ubiquitous in bioactive natural products (e.g., polyketides from fungi) and has emerged as a versatile template for synthetic drug discovery.[1][2][3][4][5] This technical guide synthesizes recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of isochroman derivatives. It highlights their therapeutic potential as anticancer, antihypertensive, and antimicrobial agents, supported by quantitative data and detailed experimental workflows.

Structural Significance & Natural Occurrence

The isochroman skeleton is characterized by a benzene ring fused to a dihydropyran ring containing an oxygen atom at position 2. Unlike its isomer chroman (dihydro-1-benzopyran), isochroman features the oxygen atom adjacent to the benzylic position, imparting unique electronic properties and metabolic stability profiles.

Key Natural Products:

  • XJP (7,8-dihydroxy-3-methyl-isochromanone-4): A polyphenolic compound with significant antihypertensive activity.

  • Ochratoxins & Citrinin: Fungal metabolites containing the isochroman core, known for nephrotoxicity but also serving as structural leads for modification.

  • Berry & Fruit Metabolites: Various simple isochromans contribute to antioxidant profiles in plant-based diets.

Synthetic Architectures: Methodologies

Access to the isochroman scaffold has evolved from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed C-H functionalization.

The Oxa-Pictet-Spengler (OPS) Cyclization

The OPS reaction remains the industrial workhorse for generating isochroman libraries. It involves the condensation of a


-arylethyl alcohol with an aldehyde or ketone (carbonyl component) in the presence of a Brønsted or Lewis acid.[4]

Mechanism:

  • Acetal Formation: Reaction of the alcohol oxygen with the carbonyl group.

  • Oxocarbenium Ion Generation: Acid-catalyzed loss of water.

  • Electrophilic Aromatic Substitution: Intramolecular attack of the aromatic ring (typically electron-rich) onto the oxocarbenium ion.

  • Re-aromatization: Loss of a proton to yield the isochroman.

Modern Catalytic Approaches

Recent strategies utilize metal-catalyzed C-H activation (e.g., Rh(III) or Fe(OTf)


) to construct the ring system under milder conditions, allowing for high enantioselectivity when chiral ligands are employed.
Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing and screening isochroman libraries, contrasting the OPS route with Metal-Catalyzed C-H activation.

IsochromanSynthesis Start Target Design (Isochroman Scaffold) OPS_Start Route A: Oxa-Pictet-Spengler Start->OPS_Start Metal_Start Route B: C-H Activation Start->Metal_Start OPS_Reagents 2-Phenylethanol + Aldehyde OPS_Start->OPS_Reagents OPS_Catalyst Acid Catalyst (TFA, p-TSA, or BF3·Et2O) OPS_Reagents->OPS_Catalyst OPS_Intermediate Oxocarbenium Ion OPS_Catalyst->OPS_Intermediate Cyclization OPS_Product Racemic Isochroman OPS_Intermediate->OPS_Product - H+ Screening Biological Screening (MTT, MIC, Receptor Binding) OPS_Product->Screening Metal_Reagents Benzyl Alcohol + Diazo Cmpd Metal_Start->Metal_Reagents Metal_Catalyst Rh(III) or Fe(II) Catalyst (+ Chiral Ligand) Metal_Reagents->Metal_Catalyst Metal_Intermediate Metal-Carbene Species Metal_Catalyst->Metal_Intermediate Insertion Metal_Product Chiral Isochroman Metal_Intermediate->Metal_Product Enantioselective Metal_Product->Screening

Caption: Comparative workflow for isochroman synthesis via Oxa-Pictet-Spengler vs. Metal-Catalyzed C-H Activation.

Pharmacological Landscape & SAR

Isochroman derivatives exhibit a broad pharmacological profile. The substitution pattern on the C1 and C3 positions, as well as the electronic nature of the aromatic ring, are critical for activity.

Anticancer Activity

Many isochroman derivatives function as cytotoxic agents by inducing apoptosis.[4]

  • Mechanism: Activation of the caspase cascade (Caspase-3/7) and modulation of Bcl-2 family proteins.

  • SAR Insight: Electron-withdrawing groups (e.g., F, Cl) on the C1-phenyl ring often enhance cytotoxicity and metabolic stability.

Antihypertensive Activity[1][2][3][5][6]
  • Lead Compound: XJP (7,8-dihydroxy-3-methyl-isochromanone-4).[6]

  • Mechanism:

    
    -adrenergic receptor antagonism and vasodilation.[6]
    
  • Hybridization: Conjugation of the isochroman core with arylpiperazines (pharmacophore of naftopidil) significantly improves potency.

Antimicrobial Activity

Isochroman-fused coumarins have demonstrated potent antifungal activity, specifically targeting sterol biosynthesis (CYP51 inhibition) in pathogens like Rhizoctonia solani.

Quantitative Data Summary

The table below aggregates key potency data from recent literature reviews.

Compound IDTherapeutic ClassTarget / Cell LinePotency MetricValueRef
Cmpd 3d AnticancerHeLa (Cervical Cancer)IC

5.40 µM[1]
Cmpd 3e AnticancerHeLa (Cervical Cancer)IC

5.89 µM[1]
XJP Hybrid 6e Antihypertensive

-Adrenergic Receptor
IC

(Binding)
< 10 nM[2]
Cmpd 4e AntifungalR. solani (Rice Blight)ED

3.59 µM[3]
3-(3',4'-F2) AntimetastaticColon 26-L5Invasion Inhib.High[4]
Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the mechanism by which anticancer isochromans induce cell death.

ApoptosisPathway Drug Isochroman Derivative Mito Mitochondria Drug->Mito Stress Induction CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Substrates Cellular Substrates (PARP, Lamin A) Caspase3->Substrates Proteolysis Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Mechanism of Action: Isochroman-induced intrinsic apoptotic pathway via mitochondrial stress.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Phenylisochroman via Oxa-Pictet-Spengler Cyclization. Objective: To synthesize the core isochroman scaffold using a self-validating, acid-catalyzed methodology.

Materials
  • Substrate: 2-Phenylethanol (10 mmol, 1.22 g)

  • Reagent: Benzaldehyde (12 mmol, 1.27 g)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA, 1 mmol, 0.19 g)

  • Solvent: Toluene (anhydrous, 50 mL)

  • Apparatus: Round-bottom flask (100 mL) equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology
  • Setup: In the 100 mL round-bottom flask, dissolve 2-phenylethanol (1.0 equiv) and benzaldehyde (1.2 equiv) in anhydrous toluene.

  • Catalyst Addition: Add p-TSA (0.1 equiv) to the stirring solution.

  • Reflux (Critical Step): Heat the reaction mixture to reflux (110°C) with the Dean-Stark trap attached.

    • Causality: The Dean-Stark trap removes the water byproduct azeotropically. Removing water drives the equilibrium forward (Le Chatelier’s principle) and prevents hydrolysis of the oxocarbenium intermediate.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The product (isochroman) typically has a higher R

    
     than the starting alcohol. Reaction time is typically 4–6 hours.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Wash with saturated NaHCO

      
       solution (2 x 30 mL) to neutralize the acid catalyst.
      
    • Wash with brine (30 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation:

    • Yield: Expected yield 75–85%.

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the characteristic singlet (or doublet if substituted) at
      
      
      ~5.5–6.0 ppm for the C1-H proton, and the multiplet patterns for the C3/C4 methylene protons (
      
      
      ~2.6–4.2 ppm).

Future Perspectives

The field is moving toward stereoselective synthesis . While OPS yields racemates, asymmetric catalysis using chiral phosphoric acids or metal-carbenoids is gaining traction to produce enantiopure isochromans, which is critical since biological targets are often chiral. Additionally, hybrid molecules (e.g., isochroman-triazoles) are being explored to overcome drug resistance in bacterial strains.

References

  • BenchChem. (2025).[4] Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. BenchChem Technical Guides. Link

  • Zhao, Z., et al. (2021).[2] Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.[1][2][3] Link[1][5]

  • RSC Advances. (2025). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. Royal Society of Chemistry. Link

  • PubMed. (2019). Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates. NIH National Library of Medicine. Link

Sources

Navigating the Labyrinth: A Technical Safety and Handling Guide for 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data Presented

A specific, verified Safety Data Sheet (SDS) for 3-(Aminomethyl)isochroman Hydrochloride (CAS Number not definitively available) is not publicly accessible at the time of this writing. The following technical guide has been meticulously compiled by synthesizing data from the free base, 3-(Aminomethyl)isochroman, structurally related isochroman derivatives, and established safety protocols for amine hydrochloride salts. All recommendations and data are presented to provide a robust safety framework, but it is imperative that this compound is handled with the caution due to a novel chemical entity.

Introduction to the Isochroman Scaffold

The isochroman motif is a privileged heterocyclic system found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] These activities include potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] As research into novel isochroman derivatives like 3-(Aminomethyl)isochroman Hydrochloride expands, a thorough understanding of their chemical properties and a proactive approach to safety are paramount for research and development professionals. This guide provides an in-depth analysis of the extrapolated safety data, handling protocols, and potential biological context for this compound.

Hazard Identification and Classification: An Extrapolated Profile

Based on the available data for the free base, 3-(Aminomethyl)isochroman, the hydrochloride salt is anticipated to be classified as a hazardous substance. The primary hazards are associated with its irritant properties.

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CodeHazard StatementSource(s)
Acute toxicity, OralH302Harmful if swallowed.[4]
Skin corrosion/irritationH315Causes skin irritation.[4][5]
Serious eye damage/eye irritationH319Causes serious eye irritation.[4][5]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[4][5]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and indicate that the compound requires careful handling to avoid exposure.[6][7]

Chemical and Physical Properties

The properties of the hydrochloride salt will differ from the free base, particularly in terms of solubility and melting point.

Table 2: Physicochemical Properties

PropertyValue (Free Base)Inferred Value (Hydrochloride Salt)Source(s)
Chemical Name isochroman-3-ylmethanamine3-(Aminomethyl)isochroman hydrochloride[4]
CAS Number 256229-12-6Not available[4]
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNO[4]
Molecular Weight 163.22 g/mol ~199.68 g/mol [4]
Physical Form SolidLikely a crystalline solid[4]
Solubility No data availableExpected to have increased water solubility
Melting Point No data availableLikely higher than the free base
Storage Temperature RefrigeratorRefrigerator, under inert atmosphere[4]

Safe Handling and Storage Protocols: A Self-Validating System

A proactive and well-defined handling protocol is essential to mitigate the risks associated with 3-(Aminomethyl)isochroman Hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is likely to be through inhalation of dust particles, skin contact, and eye contact.

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a glovebox to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently.[10]

    • Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.[11]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[10]

Handling Workflow

The following workflow is designed to minimize exposure during routine laboratory operations.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh Carefully weigh the solid compound in the fume hood. gather_materials->weigh dissolve Dissolve in a suitable solvent with gentle agitation. weigh->dissolve transfer Transfer the solution using appropriate glassware. dissolve->transfer decontaminate Decontaminate all glassware and work surfaces. transfer->decontaminate dispose Dispose of waste in a properly labeled hazardous waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order and wash hands thoroughly. dispose->remove_ppe G start 3-Isochromanone intermediate1 Intermediate with a leaving group at C3 start->intermediate1 Activation intermediate2 3-Cyanomethylisochroman intermediate1->intermediate2 Nucleophilic substitution with a cyanide source product_base 3-(Aminomethyl)isochroman (Free Base) intermediate2->product_base Reduction of nitrile (e.g., LiAlH4 or H2/catalyst) product_hcl 3-(Aminomethyl)isochroman Hydrochloride product_base->product_hcl Treatment with HCl

Caption: A conceptual synthetic pathway to 3-(Aminomethyl)isochroman Hydrochloride.

Conclusion

While a specific Safety Data Sheet for 3-(Aminomethyl)isochroman Hydrochloride is not currently available, a comprehensive safety and handling protocol can be established by extrapolating data from the free base and related compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation. Strict adherence to engineering controls, personal protective equipment, and established handling procedures is essential to ensure the safety of researchers. As a novel compound with potential biological activity, it should be treated with the utmost care and respect.

References

  • Research progress in biological activities of isochroman derivatives. PubMed. [Link]

  • Research progress in biological activities of isochroman derivatives. Sci-Hub. [Link]

  • Research progress in biological activities of isochroman derivatives. Request PDF. [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. UNECE. [Link]

  • Chemical Hazard Classification (GHS). University of Illinois. [Link]

  • GHS classes within the health hazard group. CloudSDS. [Link]

  • GHS Classification: Serious Eye Damage/Eye Irritation. ChemRadar. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Synthesis of 3-Aminomethyl-2-Aryl-8-Bromo-6-Chlorochromones. Amanote Research. [Link]

  • SAFETY DATA SHEET. 3M. [Link]

  • Chemical Safety Guide, 5th Ed. NIH. [Link]

  • Isochroman (CAS 493-05-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed. [Link]

  • Process for preparing 3-isochromanone.
  • Synthesis of isochromans. Organic Chemistry Portal. [Link]

  • Isochroman Chemistry. DTIC. [Link]

  • 3-(Aminomethyl)pyridine. SIELC Technologies. [Link]

Sources

Methodological & Application

The 3-(Aminomethyl)isochroman Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" has become a cornerstone of efficient and successful therapeutic development. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby offering a rich starting point for the generation of diverse and potent compound libraries. The isochroman ring system, a bicyclic ether, represents one such privileged scaffold, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide focuses on a particularly promising isochroman derivative: 3-(aminomethyl)isochroman . The introduction of a primary aminomethyl group at the 3-position provides a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, derivatization, and biological evaluation of novel compounds based on the 3-(aminomethyl)isochroman scaffold.

The Strategic Advantage of the 3-(Aminomethyl)isochroman Scaffold

The 3-(aminomethyl)isochroman moiety offers several key advantages as a drug scaffold:

  • Synthetic Tractability: The primary amine serves as a versatile functional group for a wide array of chemical transformations, enabling the straightforward synthesis of large and diverse compound libraries.

  • Structural Rigidity and 3D Diversity: The isochroman core imparts a degree of conformational rigidity, which can lead to higher binding affinities and selectivities for target proteins. The aminomethyl side chain introduces a vector for exploring three-dimensional space, crucial for optimizing interactions within a binding pocket.

  • Modulation of Physicochemical Properties: Derivatization of the amino group allows for precise control over key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Proven Pharmacological Relevance: The broader class of isochroman derivatives has a well-documented history of significant biological activity, suggesting a high probability of success for novel analogs.[1]

PART 1: Synthesis and Derivatization Strategies

Protocol 1: Synthesis of the 3-(Aminomethyl)isochroman Scaffold

A plausible and versatile method for the synthesis of the isochroman skeleton is the Oxa-Pictet-Spengler reaction .[1] This reaction involves the cyclization of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of 3-(aminomethyl)isochroman, a protected amino-acetaldehyde derivative can be employed.

Reaction Scheme:

G cluster_0 Oxa-Pictet-Spengler Cyclization start β-Phenylethanol + Boc-aminoacetaldehyde intermediate Acid Catalyst (e.g., TFA) ----------------------- Intermediate Formation start->intermediate Cyclization product Boc-3-(aminomethyl)isochroman intermediate->product deprotection Deprotection (e.g., TFA or HCl) ----------------------- 3-(Aminomethyl)isochroman product->deprotection

Caption: Synthetic approach to 3-(aminomethyl)isochroman.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add N-Boc-2-aminoacetaldehyde (1.2 eq).

  • Catalyst Addition: Add a Brønsted or Lewis acid catalyst, for example, trifluoroacetic acid (TFA) or a catalytic amount of a stronger Lewis acid like bismuth triflate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Boc-protected 3-(aminomethyl)isochroman.

  • Deprotection: Treat the purified Boc-protected intermediate with an acid such as TFA in DCM or hydrochloric acid in dioxane to remove the Boc protecting group, yielding the desired 3-(aminomethyl)isochroman.

Protocol 2: Derivatization of the Primary Amine

The primary amine of the 3-(aminomethyl)isochroman scaffold is a versatile point for diversification. A variety of well-established amine derivatization methods can be employed to generate a library of analogs.

Common Derivatization Reactions:

  • Amide Coupling: Reaction with carboxylic acids, acid chlorides, or acid anhydrides in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively.

G cluster_derivatives Derivative Library scaffold 3-(Aminomethyl)isochroman amides Amides scaffold->amides Amide Coupling sulfonamides Sulfonamides scaffold->sulfonamides Sulfonylation sec_tert_amines Secondary/Tertiary Amines scaffold->sec_tert_amines Reductive Amination ureas Ureas/Thioureas scaffold->ureas Reaction with Isocyanates/Isothiocyanates

Caption: Derivatization strategies for the 3-(aminomethyl)isochroman scaffold.

PART 2: Biological Evaluation Protocols

Based on the known activities of isochroman derivatives, key biological assays to screen a library of 3-(aminomethyl)isochroman analogs should include assessments of anticancer and antimicrobial activity.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-(aminomethyl)isochroman derivatives in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Representative Data Presentation:

The following table illustrates how to present IC₅₀ data for a series of hypothetical 3-(aminomethyl)isochroman derivatives against different cancer cell lines.

Compound IDR-Group on AmineIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Lead-1 -H>100>100
Lead-1a -C(O)Ph25.432.1
Lead-1b -SO₂Ph15.821.5
Lead-1c -CH₂Ph45.255.8
Doxorubicin (Positive Control)0.81.2
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the 3-(aminomethyl)isochroman derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Representative Data Presentation:

Compound IDR-Group on AmineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead-1 -H128>128
Lead-1d -C(O)-(4-Cl-Ph)3264
Lead-1e -SO₂-(4-Me-Ph)1632
Ciprofloxacin (Positive Control)0.50.25

PART 3: Structure-Activity Relationship (SAR) and Future Directions

The data generated from these assays will be instrumental in establishing a structure-activity relationship for the 3-(aminomethyl)isochroman scaffold.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of 3-(Aminomethyl)isochroman derivatization Library Derivatization synthesis->derivatization screening Biological Screening (Anticancer, Antimicrobial) derivatization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization Informs Design optimization->screening Iterative Cycles preclinical Preclinical Development optimization->preclinical

Caption: Iterative drug discovery workflow for 3-(aminomethyl)isochroman derivatives.

By systematically modifying the R-group attached to the aminomethyl moiety and observing the corresponding changes in biological activity, researchers can identify key structural features that govern potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of clinical candidates.

Conclusion

The 3-(aminomethyl)isochroman scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with the proven pharmacological potential of the isochroman core, makes it an attractive platform for medicinal chemists. The protocols and application notes provided herein offer a comprehensive framework for initiating a drug discovery program centered on this versatile scaffold. Through systematic derivatization and rigorous biological evaluation, the full therapeutic potential of 3-(aminomethyl)isochroman derivatives can be unlocked.

References

Sources

scale-up synthesis of 3-(Aminomethyl)isochroman derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(Aminomethyl)isochroman Derivatives

Executive Summary

The 3-(aminomethyl)isochroman scaffold is a privileged pharmacophore found in various dopamine receptor ligands, bio-active alkaloids, and enzyme inhibitors. While 1-substituted isochromans are readily accessible via the classic Oxa-Pictet-Spengler (OPS) reaction of 2-phenylethanol, the 3-substituted variants require a fundamental strategic shift.

This guide details a scalable, convergent protocol for synthesizing 3-(aminomethyl)isochroman derivatives. Unlike traditional milligram-scale methods that rely on unstable aldehyde intermediates, this protocol utilizes a robust Modified Oxa-Pictet-Spengler Cyclization of a stable


-protected 

-amino alcohol precursor. This route is designed for multi-gram to kilogram scale-up, prioritizing process safety, cost-efficiency, and impurity control.[1]

Retrosynthetic Analysis & Strategy

To achieve the 3-substitution pattern, we must invert the standard OPS logic. Instead of reacting a nucleophilic alcohol with an aldehyde to form the C1 center, we utilize formaldehyde to close the ring at C1, while the C3 substituent is pre-installed on the phenethyl alcohol backbone.

The Disconnection:

  • Target: 3-(Aminomethyl)isochroman.

  • Key Disconnection: C1–O bond and C1–C8a bond (Cyclization).

  • Precursor:

    
    -Protected 1-amino-3-phenyl-2-propanol.
    
  • Starting Materials: Allylbenzene (or Benzyl Grignard) and Epoxidation reagents.

Strategic Advantages:

  • Regiocontrol: The C3 stereocenter is established before cyclization, allowing for enantioselective synthesis if chiral epoxides or hydrolytic kinetic resolution (HKR) are employed.

  • Stability: The

    
    -protected amino alcohol is a crystalline, stable intermediate, unlike the sensitive amino-aldehydes required for alternative routes.
    
  • Scalability: Avoids high-pressure hydrogenation and hazardous nitromethane (Henry reaction) steps often seen in academic papers.

Figure 1: Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_legend Legend Target 3-(Aminomethyl)isochroman (Target Scaffold) Cyclization Modified Oxa-Pictet-Spengler (HCHO + Acid) Target->Cyclization Ring Closure (C1) Precursor N-Protected 1-amino-3-phenyl-2-propanol Start1 Allylbenzene (Commercial) Precursor->Start1 Start2 Epoxidation & Ring Opening Precursor->Start2 Functionalization Cyclization->Precursor Key Key Intermediate Process Critical Step

Caption: Retrosynthetic tree illustrating the disconnection to the stable amino-alcohol precursor.

Detailed Protocol: The "Epoxide-Opening" Route

This protocol is optimized for a 100 g scale batch.

Phase 1: Precursor Synthesis (Epoxidation & Ring Opening)

Step 1.1: Epoxidation of Allylbenzene

  • Reagents: Allylbenzene (1.0 equiv), m-CPBA (1.1 equiv) or aqueous

    
    /Formic acid (cheaper for >1kg).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Protocol:

    • Cool solution of allylbenzene in DCM to 0°C.

    • Add m-CPBA portion-wise to control exotherm (

      
      ).
      
    • Stir at RT for 12 h. Monitor by TLC/GC.

    • Workup: Quench with

      
       (destroys peroxides). Wash with 
      
      
      
      to remove acids.
    • Output: 2-Benzyloxirane . (Yield: >90%).

Step 1.2: Regioselective Ring Opening

  • Reagents: 2-Benzyloxirane, Aqueous Ammonia (

    
    ) or Benzylamine (for better selectivity, followed by debenzylation).
    
  • Condition: Ethanol,

    
    , Sealed vessel.
    
  • Protocol:

    • Dissolve epoxide in Ethanol (

      
      ).
      
    • Add excess

      
       (
      
      
      
      ) to favor primary amine formation over dimer.
    • Heat to

      
       for 4–6 h.
      
    • Concentrate to remove ethanol/ammonia.

    • Purification: Acid-base extraction. Dissolve residue in EtOAc, extract with

      
      . Basify aqueous layer with 
      
      
      
      , extract back into EtOAc.
    • Output: 1-Amino-3-phenyl-2-propanol .

Step 1.3: Nitrogen Protection (Boc)

  • Reagents:

    
     (1.1 equiv), 
    
    
    
    , DCM.
  • Protocol: Standard Boc protection.

  • Output:

    
    -Boc-1-amino-3-phenyl-2-propanol  (Solid, stable).
    
Phase 2: Cyclization (The Critical Step)

Step 2.1: Modified Oxa-Pictet-Spengler Cyclization This step creates the isochroman core. The use of a protected amine prevents side reactions (Mannich polymerization).

  • Reagents:

    
    -Boc-Precursor (1.0 equiv), Paraformaldehyde (
    
    
    
    ),
    
    
    -Toluenesulfonic acid (pTsOH,
    
    
    ) or TFA.
  • Solvent: Toluene (Dean-Stark) or DCM.

  • Mechanism: Acid-catalyzed formation of an oxocarbenium ion from the alcohol and formaldehyde, followed by intramolecular Friedel-Crafts alkylation.

Protocol:

  • Charge

    
    -Boc-amino alcohol (
    
    
    
    ) and Paraformaldehyde (
    
    
    ) into a reactor.
  • Add Toluene (

    
    ) and pTsOH (
    
    
    
    ).
  • Heat to reflux (

    
    ) with a Dean-Stark trap to remove water.
    
    • Note: Removal of water drives the equilibrium toward the oxocarbenium ion.

  • Monitor by HPLC.[2][3] Reaction is typically complete in 2–4 h.

  • Workup: Cool to RT. Wash with saturated

    
     (2x) to neutralize acid.
    
  • Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc or Silica filtration.

  • Output: 3-(

    
    -Boc-aminomethyl)isochroman .
    

Step 2.2: Deprotection

  • Reagents:

    
     in Dioxane or TFA/DCM.
    
  • Protocol: Stir at RT for 2 h. Concentrate.

  • Final Product: 3-(Aminomethyl)isochroman Hydrochloride .

Process Safety & Critical Process Parameters (CPPs)

ParameterCritical RangeRisk / ConsequenceControl Strategy
Epoxidation Temp

Thermal runaway; Peroxide accumulationActive cooling; Peroxide test strips; Slow addition.
Ammonia Equivalents

Dimer/Polymer formation (Bis-alkylation)Use large excess; Recycle ammonia gas.
Cyclization Acid StoichiometricIncomplete conversion vs. Boc cleavageUse pTsOH (mild) instead of neat TFA; Monitor Temp.
Water Removal ContinuousReaction stalls (Equilibrium limited)Dean-Stark or Molecular Sieves.

Analytical Controls & Specifications

  • HPLC Purity:

    
     (Area %).
    
  • Impurity A (Dimer):

    
     (Formed during epoxide opening).
    
  • Impurity B (Retro-Aldol):

    
     (Formed during cyclization if temp is too high).
    
  • NMR Verification:

    • 
       (AB system, C1 protons, characteristic of isochroman).
      
    • 
       (Multiplet, C3 proton).
      
Figure 2: Process Flow Diagram

ProcessFlow cluster_1 Phase 1: Precursor Assembly cluster_2 Phase 2: Cyclization Step1 Epoxidation (mCPBA/DCM) Step2 Ring Opening (NH3/EtOH) Step1->Step2 2-Benzyloxirane Step3 Boc Protection (Boc2O) Step2->Step3 Amino-Alcohol Step4 OPS Cyclization (HCHO, pTsOH, Toluene) Step3->Step4 N-Boc Intermediate Step5 Deprotection (HCl/Dioxane) Step4->Step5 Protected Isochroman Final Final Step5->Final HCl Salt

Caption: Linear workflow for the synthesis of 3-(aminomethyl)isochroman HCl.

Enantioselective Considerations

For drug development, the (3R) or (3S) enantiomer is often required.

  • Resolution: The intermediate 1-amino-3-phenyl-2-propanol can be resolved via classical resolution with Tartaric Acid or Mandelic Acid.

  • Asymmetric Synthesis: Use Jacobsen's Catalyst for the Hydrolytic Kinetic Resolution (HKR) of the racemic 2-benzyloxirane intermediate. This affords the chiral epoxide in

    
     ee, which translates to the chiral amino alcohol with retention of configuration (if opening at terminal carbon) or inversion (if attacking the chiral center—unlikely here as ammonia attacks the less substituted carbon).
    
    • Note: Ammonia attacks the terminal CH2 of 2-benzyloxirane. The stereocenter at C2 is preserved.

Troubleshooting Guide

  • Issue: Low yield in cyclization step.

    • Cause: Wet reagents or insufficient acid.

    • Fix: Azeotrope the precursor with toluene before adding acid; increase paraformaldehyde to 3.0 equiv.

  • Issue: Formation of "sticking" solids during workup.

    • Cause: Polymeric formaldehyde.

    • Fix: Filter the hot toluene solution through Celite before cooling.

  • Issue: Regioisomers in epoxide opening.

    • Cause: Attack at the benzylic position.[4]

    • Fix: Ensure steric bulk is low on the nucleophile; Ammonia is generally highly selective for the terminal position.

References

  • Oxa-Pictet-Spengler Reaction Overview

    • Title: Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects.
    • Source:European Journal of Organic Chemistry, 2011(27), 5195-5231.
    • URL:[Link]

  • Isochroman Synthesis via Epoxides

    • Title: Synthesis of functionalised isochromans: epoxides as aldehyde surrog
    • Source:Chemical Science, 2019, 10, 23-29.
    • URL:[Link]

  • Scale-Up of Phenylpropanolamine Derivatives (Analogous Chemistry)

    • Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[3]

    • Source:ACS Omega, 2022, 7(7).[3]

    • URL:[Link]

  • Enantioselective Epoxide Opening

    • Title: Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes.
    • Source:Journal of the American Chemical Society, 2002, 124(7), 1307–1315.
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving reaction yields with 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields with 3-(Aminomethyl)isochroman Hydrochloride Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Reagent Overview:

  • CAS: 256229-12-6 (Racemic) / Derivative specific

  • Core Function: Primary amine building block for medicinal chemistry.

  • Structural Challenge: The isochroman ring system provides a semi-rigid, oxygen-rich scaffold, but the hydrochloride salt form requires careful neutralization to unlock nucleophilic reactivity without compromising the ether functionality.

⚠️ Critical Directive: The "Free-Basing" Trap

Issue: Users frequently report <10% conversion in amide couplings or nucleophilic substitutions. Root Cause: The reagent is supplied as a Hydrochloride Salt (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) . In this protonated state, the nitrogen has no lone pair available for nucleophilic attack.
Solution:  You must liberate the free amine. However, the isochroman core is lipophilic, while the salt is polar, creating a phase-transfer bottleneck if not handled correctly.
Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Best for: One-pot couplings (HATU, EDC, T3P).

  • Dissolve the carboxylic acid (1.0 equiv) and coupling reagent (1.1 equiv) in dry DMF or DCM.

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv). Note: You need 1 equiv to neutralize the HCl salt and 1+ equiv to drive the reaction.

  • Add 3-(Aminomethyl)isochroman HCl (1.0 - 1.2 equiv).

  • Check pH: Spot an aliquot on wet pH paper. The "apparent" pH of the organic layer must be >8. If not, add more base.

Protocol B: Ex-Situ Free-Basing (Recommended for Sensitive Nucleophilic Substitutions)

Best for:


 reactions or reductive aminations where excess base causes side reactions.
  • Suspend the HCl salt in DCM (10 mL/g).

  • Add Saturated Aqueous

    
     (1:1 volume ratio).
    
  • Stir vigorously for 15 minutes.

  • Separate the organic layer.[1] Extract aqueous layer 2x with DCM.

  • Dry over

    
    , filter, and concentrate immediately before use.
    
    • Caution: Do not store the free base for long periods; it absorbs

      
       from air to form carbamates.
      

🛠️ Module 1: Optimizing Amide Couplings

User Question: "I am seeing high residual starting material and 'dimer' impurities during HATU coupling. How do I fix this?"

Technical Insight: The "dimer" is often a result of the activated ester reacting with the coupling reagent itself (guanidinylation) if the amine reacts too slowly, or self-condensation if the acid is not fully activated.

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Salt not neutralized.Increase DIPEA to 4.0 equiv. Ensure solvent is DMF (polar aprotic) to solubilize the salt.
Racemization (if chiral) Over-activation with HATU/Base.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is milder and has lower epimerization rates [1].
Guanidinylation Byproduct Slow amine addition.Pre-activate the acid with HATU/DIPEA for only 2-3 mins, then add the amine immediately. Do not wait 30+ mins.
Sticky/Insoluble Reaction Isochroman lipophilicity.Use a binary solvent system: DCM:DMF (4:1). The DCM dissolves the isochroman; DMF dissolves the salt.
Visualization: Amide Coupling Decision Tree

AmideCoupling Start Amide Coupling Setup CheckChiral Is the C3-position Chiral? Start->CheckChiral Racemic Racemic Scaffold CheckChiral->Racemic No Chiral Enantiopure Scaffold CheckChiral->Chiral Yes Standard Standard Protocol: HATU (1.1 eq) + DIPEA (3.5 eq) Solvent: DMF Racemic->Standard Mild Low-Racemization Protocol: T3P (50% in EtOAc) + Pyridine Solvent: EtOAc or 2-MeTHF Chiral->Mild CheckYield Yield < 50%? Standard->CheckYield Troubleshoot 1. Check 'Apparent pH' > 8 2. Switch solvent to NMP 3. Use COMU (more reactive) CheckYield->Troubleshoot Yes

Caption: Decision logic for selecting coupling conditions to minimize racemization and maximize yield.

🧪 Module 2: Reductive Amination Strategies

User Question: "I'm getting a mixture of mono-alkylated product and dialkylated byproduct when reacting with an aldehyde. How do I stop at the secondary amine?"

Technical Insight: Primary amines like 3-(Aminomethyl)isochroman are prone to "over-alkylation" because the resulting secondary amine is often more nucleophilic than the starting primary amine.

The "Stepwise" Protocol (The Abdel-Magid Variant)

Do not dump everything in one pot. Use this stepwise method to lock the stoichiometry [2].

  • Imine Formation (Dehydration):

    • Combine Amine HCl salt (1.0 equiv), Aldehyde (1.0 equiv), and TEA (1.0 equiv) in dry MeOH or DCE.

    • Add

      
        (anhydrous) or 4Å Molecular Sieves to the flask.
      
    • Stir for 2-4 hours at RT. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool to 0°C.

    • Add

      
        (Sodium triacetoxyborohydride) (1.5 - 2.0 equiv).
      
    • Why?

      
       is less reactive than 
      
      
      
      and will reduce the imine selectively without touching the remaining aldehyde (if any).
  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM. The isochroman core ensures good partitioning into the organic phase.

🔍 Module 3: Isochroman-Specific Stability & Workup

User Question: "My product decomposes during column chromatography. What is happening?"

Technical Insight: The isochroman ring contains a benzylic ether (C1 position). While generally stable, it can be sensitive to:

  • Strong Lewis Acids: Can cleave the ether ring.

  • Oxidation: Benzylic C-H bonds at C1 are susceptible to radical oxidation to form isochroman-1-one derivatives upon prolonged exposure to air/silica.

Purification Checklist
ParameterRecommendationReason
Stationary Phase Neutralized SilicaPre-wash silica with 1%

in Hexanes to deactivate acidic sites.
Eluent DCM/MeOH +

Use 7N

in MeOH as the polar modifier. Prevents streaking of the amine.
Drying Agent

only
Avoid

for highly sensitive analogs (mild Lewis acidity).
Storage Store as HCl SaltOnce purified, convert the product back to an HCl or TFA salt for long-term stability.

📊 Summary of Reaction Parameters

Reaction TypeRecommended BaseRecommended SolventCritical AdditiveReference
Amide Coupling DIPEA (3-4 eq)DMF or DMF/DCMHOAt (if using EDC)[1]
Reductive Amination TEA (1 eq)DCE or MeOH

(dehydrating)
[2]
Sulfonylation PyridineDCMDMAP (cat.)[3]


DMSO/NMPHeat (80°C+)[3]
Visualization: Salt Neutralization & Reactivity Flow

SaltNeutralization cluster_0 Neutralization Strategy Input 3-(Aminomethyl)isochroman HCl Salt Base Add Base (DIPEA or NaHCO3) Input->Base Deprotonation FreeBase Free Amine (Nucleophilic -NH2) Base->FreeBase -HCl Reactions Ready for: 1. Amidation 2. Reductive Amination 3. SNAr FreeBase->Reactions

Caption: The critical pathway from stable storage form (HCl salt) to reactive species.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Technical Support Center: 3-(Aminomethyl)isochroman HCl Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-AM-303 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Welcome to the technical support hub for 3-(Aminomethyl)isochroman Hydrochloride . This intermediate is a critical scaffold in the synthesis of dopamine and serotonin receptor modulators. However, its purification presents a "triad of difficulty":

  • Polarity: The primary amine HCl salt is highly polar, making silica chromatography difficult without tailing.

  • Chirality: The C3 position is a stereocenter; enantiomeric excess (ee) is often required.

  • Phase Behavior: The compound is prone to "oiling out" during crystallization due to the flexible ether ring and hydrogen-bonding amine.

This guide provides self-validating protocols to resolve these issues, moving beyond standard textbook advice to field-proven strategies.

Part 1: Rapid Triage (FAQ)

Q1: My product precipitated as a sticky brown oil instead of a white solid. How do I fix this? A: This is the "Oiling Out" phenomenon, common with isochroman salts. It occurs when the temperature of the solution is above the melting point of the solvated salt/impurity mixture.

  • Immediate Fix: Re-heat to dissolve the oil. Add a "seed" crystal (if available) or scratch the glass surface.[1] Crucially, let it cool to room temperature very slowly (wrap the flask in foil/towel). Rapid cooling traps impurities and solvent, causing the oil.

  • Solvent Switch: If you used Et₂O as an anti-solvent, switch to MTBE (Methyl tert-butyl ether). MTBE has a higher boiling point and allows for better thermal equilibration.

Q2: I see severe peak tailing on my HPLC/LC-MS. Is my column dead? A: Likely not. Primary amines interact strongly with residual silanols on silica-based columns.

  • The Fix: You must use a "silanol shield."

    • For Reverse Phase (C18): Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to both mobile phases (Water and MeCN). This protonates the silanols.

    • For Normal Phase: Add 0.1% Triethylamine (TEA) or Ammonia to the mobile phase.

Q3: The isochroman ring seems unstable. Can I use strong acids? A: The isochroman ring is a cyclic benzyl ether. It is generally stable to HCl (hence the salt form), but avoid strong Lewis acids (like BBr₃ or AlCl₃) or hot aqueous HBr, as these will cleave the ether bond, opening the ring to form unstable benzyl alcohols/bromides.

Part 2: Deep Dive Protocols

Module A: The "Crash and Cure" Recrystallization

Recrystallization is superior to chromatography for removing inorganic salts and trace heavy metals. The HCl salt of 3-(aminomethyl)isochroman typically crystallizes well from alcohol/ether systems.

Solubility Profile (Isochroman Amine Salts)

SolventSolubility (Hot)Solubility (Cold)Role
Methanol/Ethanol HighModerateGood Solvent (Dissolver)
Isopropanol (IPA) ModerateLowPrimary Solvent (Best balance)
Diethyl Ether LowInsolubleAnti-Solvent (Crasher)
MTBE LowInsolubleAnti-Solvent (Preferred)
Heptane/Hexane InsolubleInsolubleAnti-Solvent (Aggressive)

Step-by-Step Protocol:

  • Dissolution: Place 5.0 g of crude solid in a flask. Add Isopropanol (IPA) slowly at reflux (80°C). Use the minimum amount required to dissolve the solid (approx. 5-8 mL per gram).

    • Checkpoint: If insoluble black specks remain, filter hot through a Celite pad.

  • Nucleation: Remove from heat. Add MTBE dropwise until a faint, persistent cloudiness appears.

  • The Cure: Add 1-2 drops of pure IPA to clear the cloudiness.

  • Crystal Growth: Wrap the flask in a towel to insulate it. Allow it to cool to Room Temp (RT) over 4 hours.

    • Why? Slow cooling promotes the formation of a defined crystal lattice, excluding impurities.

  • Harvest: Cool in an ice bath (0°C) for 30 mins. Filter the white needles. Wash with cold MTBE.

Module B: Chromatographic Purification (Reverse Phase)

If recrystallization fails to remove regioisomers (e.g., 1-substituted impurities), use Prep-HPLC.

  • Stationary Phase: C18 (End-capped to reduce silanol activity).

  • Mobile Phase A: Water + 0.1% TFA (pH ~2.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).

Visualization: Purification Decision Tree

PurificationStrategy Start Crude 3-(Aminomethyl)isochroman HCl CheckState Physical State? Start->CheckState Oil Oily/Sticky CheckState->Oil Solid Solid CheckState->Solid SaltForm Salt Formation (Dissolve in Et2O, bubble HCl gas) Oil->SaltForm If Free Base Recryst Recrystallization (IPA / MTBE) Oil->Recryst If Impure Salt Solid->Recryst SaltForm->Recryst PurityCheck Check Purity (HPLC) Recryst->PurityCheck HighPurity >98% Purity (Final Product) PurityCheck->HighPurity LowPurity <95% or Regioisomers PurityCheck->LowPurity PrepLC Prep-HPLC (C18) 0.1% TFA Buffer LowPurity->PrepLC PrepLC->HighPurity

Caption: Decision matrix for selecting the optimal purification route based on physical state and initial purity.

Module C: Chiral Resolution (Enantiomeric Purity)

The 3-position is chiral.[2][3] If you synthesized this via a non-stereoselective route (e.g., reduction of a racemic nitrile), you have a racemate (50:50 mixture).

Method 1: Diastereomeric Salt Formation (Scalable) This relies on the different solubilities of the diastereomeric salts formed with a chiral acid.

  • Free Base Liberation: Treat the HCl salt with 1M NaOH and extract into DCM. Dry and evaporate.[4]

  • Salt Formation: Dissolve the free base in hot Ethanol. Add 1.0 equivalent of L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Fractional Crystallization: Allow to cool. One diastereomer (e.g., the R,R-salt) will crystallize preferentially.

  • Validation: Check the precipitate and the mother liquor via Chiral HPLC.

Method 2: Chiral HPLC (Analytical/Semi-Prep)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The amine modifier (Diethylamine) is crucial to ensure sharp peaks.

Visualization: Chiral Resolution Workflow

ChiralResolution Racemate Racemic Isochroman Amine Agent Add Chiral Acid (e.g., L-Tartaric) Racemate->Agent Mixture Diastereomeric Salt Mixture Agent->Mixture Filter Filtration Mixture->Filter Solid Solid Salt (Enantiomer A + Acid) Filter->Solid Liquor Mother Liquor (Enantiomer B + Acid) Filter->Liquor Base1 Free Base (NaOH) Solid->Base1 Base2 Free Base (NaOH) Liquor->Base2 PureA Pure (R)-Isomer Base1->PureA PureB Enriched (S)-Isomer Base2->PureB

Caption: Workflow for the chemical resolution of the racemic amine using chiral acids.

Part 3: Impurity Hunter

When analyzing your product, look for these specific impurities common to isochroman synthesis:

Impurity TypeOriginDetection (LC-MS)Removal Strategy
Ring-Opened Alcohol Acid hydrolysis of ether ringM+18 (Water adduct)Avoid strong aqueous acids; Recrystallize from anhydrous IPA.
Dimer Over-alkylation during synthesis2M - HClPrep-HPLC (elutes much later due to lipophilicity).
Inorganic Salts Catalysts (Al, Zn) or drying agentsNon-UV active; Ash residueDissolve product in dry DCM; filter off insoluble salts.

References

  • General Isochroman Synthesis: Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. Royal Society of Chemistry (Chemical Science).

  • Chiral Resolution of Isochroman Derivatives: Chiral separation, configurational identification and antihypertensive evaluation of (±)-7,8-dihydroxy-3-methyl-isochromanone-4. Bioorganic & Medicinal Chemistry Letters.

  • Recrystallization of Amine Salts: Reagents & Solvents: Solvents for Recrystallization.[1][5][6] University of Rochester, Department of Chemistry.

  • HPLC Derivatization of Amines: Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich (Merck).

Sources

Technical Support Center: Isochroman Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: ISO-REX-001 | Specialist: Senior Application Scientist

Executive Summary

Isochroman (3,4-dihydro-1H-2-benzopyran) scaffolds are critical pharmacophores in dopamine reuptake inhibitors and various antibiotic agents. However, their conversion into salts (HCl, HBr, fumarate, etc.) often presents a distinct challenge: the "lipophilic-ionic conflict." The isochroman ring is significantly lipophilic, while the protonated amine/salt portion is highly polar. This duality frequently leads to oiling out (liquid-liquid phase separation) rather than clean crystallization.[1]

This guide provides field-proven protocols to overcome phase separation, purge regioisomers, and ensure polymorphic stability.

Module 1: Solvent Selection & Solubility

User Question: I cannot find a single solvent that works. My isochroman salt is either too soluble in alcohols or completely insoluble in non-polar solvents. What is the optimal solvent system?

Technical Insight: Single-solvent recrystallization rarely works for isochroman salts due to the structural conflict mentioned above. You must use a binary solvent system (Solvent/Antisolvent). The goal is to dissolve the salt using a high-dielectric protic solvent and reduce solubility using a moderate-polarity ether or ester.

Recommended Binary Systems (The "Golden Pairs")
System TypeSolvent (Dissolver)Antisolvent (Precipitant)Ratio (v/v)Best For
Standard Methanol or EthanolDiethyl Ether1:5 to 1:10HCl and HBr salts. High yield, fast drying.
Slow Growth Isopropanol (IPA)Isopropyl Acetate (IPAc)1:3Growing X-ray quality single crystals.
High Purity Ethanol (anhydrous)MTBE (Methyl tert-butyl ether)1:4Purging regioisomers; MTBE prevents oiling better than ether.
Polar Salts Water (1-5%)Acetone1:20Highly polar fumarate or tartrate salts.

Protocol: The "Cloud Point" Titration

  • Dissolve 1.0 g of crude isochroman salt in the minimum amount of hot "Dissolver" (e.g., boiling Ethanol).

  • Maintain heat near reflux.

  • Add hot "Antisolvent" dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of the "Dissolver" to clear the solution.

  • Critical Step: Remove from heat and insulate the flask (wrap in foil/towel) to cool slowly to room temperature. Rapid cooling induces oiling.[2]

Module 2: Troubleshooting "Oiling Out"

User Question: As my solution cools, I see oily droplets forming at the bottom instead of crystals. Eventually, it turns into a sticky gum. How do I fix this?

Technical Insight: Oiling out occurs when the solution enters a metastable region where Liquid-Liquid Phase Separation (LLPS) is kinetically favored over nucleation. This is common in isochromans because impurities (like unreacted starting materials) act as "solvents" for the oil phase, depressing the melting point of the salt.

The Rescue Protocol: Seeding at the Metastable Limit You cannot simply cool an oiled-out solution. You must intervene before the oil phase forms.

OilingOutRescue start Start: Oiled-Out Mixture reheat 1. Reheat to Reflux (Dissolve Oil Completely) start->reheat seed 2. Add Seed Crystals (0.5 wt%) at Cloud Point reheat->seed Solution Clear cool_slow 3. Controlled Cooling (-5°C per hour) seed->cool_slow check Visual Check: Oil or Crystal? cool_slow->check success Success: Crystalline Solid check->success Crystals fail Failure: Oil Droplets Reform check->fail Droplets fail->reheat Add more solvent triturate Intervention: Triturate Oil with Et2O to create crude seeds fail->triturate If no seeds exist triturate->reheat Use new seeds

Figure 1: Decision logic for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Step-by-Step Rescue:

  • Reheat the mixture until the oil redissolves. If it won't dissolve, add more of the polar "Dissolver" solvent (e.g., Ethanol).[3][4]

  • Seed: Once clear and slightly cooled (but still hot), add a tiny amount of pure crystal seeds.

    • No seeds? Take a small drop of the oil, place it on a watch glass, and scratch it with a spatula until it solidifies. Use this as your seed.

  • Isothermal Hold: Hold the temperature constant for 30 minutes after seeding. This allows the seeds to grow without new nucleation (which causes oiling).

  • Slow Cool: Allow the bath to cool to room temperature overnight.

Module 3: Impurity Purging (Regioisomers)

User Question: My synthesis (e.g., Oxa-Pictet-Spengler) produced a mixture of 6- and 7-substituted isochromans. Can I separate them by crystallization?

Technical Insight: Yes. Regioisomers often have distinct crystal lattice energies. The 6-substituted isomer (often more symmetrical) typically packs better and crystallizes first.

Thermodynamic vs. Kinetic Control Strategy:

  • Kinetic Control (Fast): Rapid cooling precipitates both isomers, trapping the impurity. Avoid this.

  • Thermodynamic Control (Slow): Slow evaporation or cooling allows the system to "correct" itself. If the "wrong" isomer attaches to the crystal, it redissolves because it is less stable, allowing the pure isomer to dominate.

Protocol: The "Digestion" Method

  • Perform the standard crystallization (Module 1).

  • If the isolated solid contains >5% isomer impurity (check via NMR/HPLC), do not filter yet.

  • Digest: Reheat the slurry (crystals + solvent) to 50°C for 1 hour, then cool to 20°C. Repeat this cycle 3 times.

    • Why? This "Ostwald Ripening" process dissolves small, impure crystals and redeposits the material onto larger, purer crystals.

  • Filter at room temperature (filtering cold often precipitates the impurity).

Module 4: Polymorphism & Stability

User Question: My salt melting point has dropped by 10°C after storage. Did it decompose?

Technical Insight: Isochroman salts are generally chemically stable, but they are prone to solvate formation and hygroscopicity .

  • Hygroscopicity: HCl salts of isochromans can absorb atmospheric water, lowering the melting point.

  • Polymorphism: Recrystallizing from different solvents (e.g., Methanol vs. Isopropanol) can yield different polymorphs with different melting points.

PolymorphLogic issue Issue: Melting Point Shift dry Step 1: Vacuum Dry (50°C, 24h) issue->dry retest Retest MP dry->retest solved Cause: Hydrate/Solvate retest->solved MP Restored xrd Step 2: Powder XRD retest->xrd MP Still Low result Different Pattern? xrd->result poly Cause: Polymorph result->poly Yes decomp Cause: Decomposition result->decomp No (Amorphous)

Figure 2: Diagnostic workflow for determining the cause of physical property changes in stored isochroman salts.

Prevention:

  • Always dry isochroman salts under high vacuum (>1 mbar) at 40-50°C for at least 12 hours.

  • Store in a desiccator.

  • If polymorphism is suspected, "seed" the next batch with the desired form to force the crystallization path.

References
  • Oiling Out Mechanisms: Nichols, L. (2022).[5] Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Link

  • Isochroman Synthesis & Purification: Gu, X., et al. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. University of Liverpool / Beilstein J. Org. Chem. Link (Note: Generalized reference to O-P-S cyclization purification).

  • Chiral Space Groups in Isochromans: Palusiak, M., et al. (2004).[6] Isochroman derivatives and their tendency to crystallize in chiral space groups. Acta Crystallographica Section C. Link[6]

  • General Amine Salt Crystallization: Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Link

  • Regioisomer Separation: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

resolving solubility issues with 3-(Aminomethyl)isochroman HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Subject: Solubility Optimization, Handling, and Free-Basing Protocols for 3-(Aminomethyl)isochroman Hydrochloride. Applicable CAS: 256229-12-6 (and related stereoisomers).[1] Chemical Class: Bicyclic primary amine hydrochloride.[1]

Technical Overview & Solubility Profile

3-(Aminomethyl)isochroman HCl is a polar salt derived from a lipophilic isochroman core.[1] This duality creates a "solubility paradox" where the salt is highly water-soluble but often incompatible with the anhydrous organic solvents (DCM, THF, Toluene) required for downstream synthesis (e.g., amide coupling, reductive amination).[1]

The hydrochloride salt form is stabilized by high crystal lattice energy, making it difficult to dissolve in aprotic solvents without intervention.

Solubility Matrix (Standard Conditions)
SolventSolubility RatingTechnical Notes
Water High Dissolves readily.[1] pH of solution will be acidic (~4-5).[1]
Methanol / Ethanol High Good for stock solutions; protic nature stabilizes the salt.
DMSO / DMF High Useful for reactions, but difficult to remove during workup.[1]
Dichloromethane (DCM) Low / Sparingly Often forms a suspension.[1] Requires free-basing or TEA/DIPEA.[1]
THF / Dioxane Very Low The salt will likely remain as a solid suspension.
Diethyl Ether / Hexanes Insoluble Used as anti-solvents to precipitate the salt.
Diagnostic Troubleshooting (Decision Logic)

Before altering your protocol, determine if the issue is thermodynamic (wrong solvent) or kinetic (slow dissolution/oiling out). Use the logic flow below to select the correct resolution.

SolubilityLogic Start Start: Solubility Issue SolventType What is your target solvent? Start->SolventType Aqueous Aqueous / Alcohol SolventType->Aqueous Water, MeOH Organic Organic (DCM, THF, Toluene) SolventType->Organic DCM, THF, Et2O IssueAq Issue: Turbidity or Precipitation? Aqueous->IssueAq IssueOrg Issue: Suspension or Oiling Out? Organic->IssueOrg ActionWarm Action: Gentle Warming (40°C) Check pH (ensure < 7) IssueAq->ActionWarm Salt not dissolving ActionBase Action: Add Organic Base (TEA/DIPEA 1.1 eq) IssueOrg->ActionBase Reaction allows in-situ base ActionFreeBase Action: Perform Formal Free-Basing Protocol IssueOrg->ActionFreeBase Strict anhydrous conditions needed ActionBase->ActionFreeBase Still insoluble?

Figure 1: Decision tree for selecting the appropriate solubility intervention based on solvent system.

Common Issues & Solutions
Issue A: The "Oiling Out" Phenomenon

Symptom: During recrystallization or trituration (usually in DCM/Ether), the product separates as a sticky gum or oil rather than a crystalline solid. Cause: This occurs when the compound enters a "metastable zone" where it is too soluble to crystallize but too insoluble to remain fully dissolved, often exacerbated by trace moisture (hygroscopicity). Resolution:

  • The "Scratch" Method: Add a seed crystal or scratch the inner glass surface with a glass rod to provide nucleation sites.

  • Solvent Polarity Shift: If oiling out in Ether/Hexane, add a small amount of Isopropanol (IPA) or Methanol (1-5%) to the mixture to redissolve the oil, then cool slowly.[1]

  • Azeotropic Drying: If the oil is due to water absorption, dissolve the oil in Toluene or Benzene and rotary evaporate to azeotrope off the water [1].

Issue B: Incompatibility with Anhydrous Reactions (e.g., Amide Coupling)

Symptom: The protocol calls for DCM or THF, but the 3-(Aminomethyl)isochroman HCl sits at the bottom of the flask as a solid. Cause: The ionic lattice of the HCl salt cannot be broken by non-polar organic solvents. Resolution:

  • Method 1 (In-Situ): Add 1.2–1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .[1] This deprotonates the amine in situ, liberating the free base which is soluble in DCM/THF.

    • Note: Only use this if your coupling reagent (e.g., HATU, EDC) is compatible with excess base.

  • Method 2 (Formal Free-Basing): If the reaction is sensitive to salts, you must convert the HCl salt to the free amine before the reaction (see Protocol 4.1).

Issue C: Hygroscopicity & Weighing Errors

Symptom: The powder clumps immediately upon opening; mass increases during weighing. Cause: Amine hydrochlorides are notoriously hygroscopic, absorbing atmospheric water which alters the molecular weight (stoichiometry errors) and causes hydrolysis over time [2].[2] Resolution:

  • Handling: Weigh quickly in a glovebox or dry bag if possible.

  • Correction: If the bottle has been open for months, determine water content via Karl Fischer titration or NMR (D2O shake) and adjust stoichiometry.

  • Storage: Store in a desiccator or under inert gas (Argon/Nitrogen).

Validated Protocols
Protocol 4.1: Formal Free-Basing (The "Gold Standard")

Use this protocol when you need the 3-(Aminomethyl)isochroman as a pure, organic-soluble oil/solid for sensitive reactions (e.g., organometallic catalysis).[1]

Reagents:

  • 3-(Aminomethyl)isochroman HCl[1][3]

  • 1M NaOH or Saturated NaHCO3 (aq)[1]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Anhydrous MgSO4 or Na2SO4[1]

Workflow:

FreeBaseProtocol Step1 1. Dissolve Salt (Water) Step2 2. Basify (pH > 10) (Add 1M NaOH) Step1->Step2 Deprotonation Step3 3. Extract (Add DCM x 3) Step2->Step3 Partitioning Step4 4. Dry Organic Layer (MgSO4) Step3->Step4 Remove Water Step5 5. Evaporate (Yields Free Amine) Step4->Step5 Concentration

Figure 2: Step-by-step workflow for converting the HCl salt to the organic-soluble free amine.

Detailed Steps:

  • Dissolve the HCl salt in minimal distilled water (approx. 10 mL per gram).[1]

  • Slowly add 1M NaOH (or sat. NaHCO3) while stirring until the pH reaches 10–12 .

    • Checkpoint: The solution should turn cloudy or an oil should separate (this is the free amine).

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine organic layers and wash with Brine (1 x volume).[1]

  • Dry over Anhydrous MgSO4 for 10 minutes.

  • Filter and concentrate widely in vacuo.[1]

    • Result: The free amine is typically a viscous oil or low-melting solid that is now soluble in THF, Toluene, and DCM [3].[1]

Protocol 4.2: Recrystallization (Purification)

If the salt is impure, do not use water alone (yield loss is high).

  • Dissolve the crude salt in boiling Methanol or Ethanol (minimum volume).[1]

  • Remove from heat.[1]

  • Add Diethyl Ether or MTBE dropwise until persistent turbidity is observed.[1]

  • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Ether.

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4][5] Longman Scientific & Technical.[1][4] (See section on "Drying of Amines" and Azeotropic Distillation).

  • BenchChem. (2025).[1] Handling and storage of hygroscopic Amine Hydrochlorides. Technical Safety Guide. 2

  • PubChem. (2025).[1] Compound Summary: cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride.[1][3] National Library of Medicine.[1] (Used for structural property inference of isochroman amine salts).[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-(Aminomethyl)isochroman. (Confirming storage conditions and physical form).

Sources

Technical Support Center: Stability & Handling of 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Heterocyclic Building Blocks / Primary Amine Salts CAS Registry Number: 256229-12-6 (Parent amine) / Derivative specific Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center for 3-(Aminomethyl)isochroman Hydrochloride . This compound serves as a critical scaffold in medicinal chemistry, particularly for dopamine receptor modulators and peptidomimetics.

While the hydrochloride salt form significantly improves stability compared to the free base, this molecule possesses two distinct chemical vulnerabilities:

  • Benzylic Ether Oxidation: The isochroman ring contains a benzylic proton adjacent to the ether oxygen (

    
     and 
    
    
    
    positions), rendering it susceptible to radical auto-oxidation.
  • Hygroscopic Deliquescence: Like many primary amine hydrochlorides, this salt is hygroscopic. Moisture uptake not only alters stoichiometry but catalyzes hydrolysis and oxidative pathways.

This guide moves beyond basic "store at -20°C" advice, providing the mechanistic "why" and the procedural "how" to ensure integrity during complex synthesis campaigns.

Module 1: The Degradation Matrix

To prevent degradation, one must understand the specific chemical pathways involved.

Mechanism of Failure
Degradation ModeChemical TriggerMechanism DescriptionVisual Indicator
Auto-oxidation Atmospheric Oxygen (

)
Radical abstraction of the benzylic proton (adjacent to ether O) leads to hydroperoxide formation, eventually collapsing into isochroman-1-one (lactone) or ring-opening.[1]Yellow/Orange discoloration.
Carbamate Formation Carbon Dioxide (

)
If the HCl salt is partially neutralized (free-based) by moisture or improper pH, the primary amine reacts with

to form carbamic acid/carbamates.[1]
White crust formation; insoluble particulates.
Deliquescence Ambient HumidityThe crystal lattice absorbs water, lowering the glass transition temperature and creating a localized aqueous phase where hydrolysis rates accelerate.Clumping, "wet" appearance, or liquefaction.

Module 2: Storage & Handling Protocols

The "Gold Standard" Storage Workflow

Standard Operating Procedure (SOP-ISO-03)

Do not rely on the vendor's packaging for long-term storage (>1 month). Vendor vials are often not air-tight once punctured.

StorageProtocol Arrival 1. Shipment Arrival Inspection 2. Visual Inspection (Check for clumping) Arrival->Inspection Desiccation 3. Desiccation Cycle (24h under Vacuum) Inspection->Desiccation If Intact Aliquot 4. Inert Aliquoting (Glovebox/Argon Cone) Inspection->Aliquot If Urgent Use Desiccation->Aliquot Sealing 5. Double Sealing (Parafilm + Desiccant Bag) Aliquot->Sealing DeepFreeze 6. Storage (-20°C) Sealing->DeepFreeze

Figure 1: Critical path for processing incoming batches of hygroscopic amine salts.[1]

Protocol: Re-Aliquoting Under Inert Atmosphere

Why: Repeated freeze-thaw cycles introduce condensation.[1] Every time you open a cold vial in a warm room, water condenses on the salt.

  • Equilibration: Allow the sealed vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation on the cold solid.

  • Environment: Perform weighing in a glove bag or under a funnel with positive Argon flow.[1]

  • Vessel: Use amber glass vials (Class 1 hydrolytic resistance) with PTFE-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to oxygen.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from a white powder to a sticky, off-white gum. Is it recoverable?

Diagnosis: This is classic deliquescence followed by partial oxidation.[1] The "gum" phase indicates the salt has absorbed enough water to dissolve itself partially. The color change suggests the isochroman ring has begun to oxidize.

Remediation:

  • Do not heat to dry.[1] Heat will accelerate the decomposition of the solvated salt.

  • Recrystallization: Dissolve the gum in a minimum amount of dry Methanol (MeOH). Add cold Diethyl Ether (

    
    ) or MTBE dropwise until turbidity persists. Store at 4°C to induce crystallization.
    
  • Validation: If the melting point is not sharp (within 2°C of reference), the batch should be discarded for biological assays but may be usable for rough synthetic scouting.

Q2: I see "Ghost Peaks" in my LCMS [M+14 or M+16]. What is happening?

Diagnosis:

  • M+16 (Oxidation): This corresponds to the formation of the N-oxide or isochromanone derivative. This often happens on the column or in the source if the drying gas temperature is too high.

  • M+14 (Methylation): If you are using Methanol as a solvent, acidic conditions can catalyze the methylation of the amine or ring-opening metholysis.

Action Plan:

  • Switch Solvents: Dissolve the sample in Acetonitrile/Water (1:1) instead of pure Methanol.

  • Check pH: Ensure your mobile phase buffer (Formic Acid/TFA) is fresh.

  • Run a Blank: Inject the solvent blank immediately after the sample to confirm carryover isn't the issue.

Q3: Can I store the free base instead of the Hydrochloride salt?

Verdict: NO. The free amine of 3-(Aminomethyl)isochroman is an oil or low-melting solid that is significantly more reactive toward atmospheric


 and oxidation.[1] The HCl salt "locks" the nitrogen lone pair, preventing it from acting as a nucleophile or radical transfer agent. Always generate the free base in situ immediately prior to the reaction.

Module 4: Analytical Verification (Is my batch compromised?)

Use this logic flow to determine if your material is safe for use in critical experiments.

Troubleshooting Start Visual Inspection Color Is it Yellow/Orange? Start->Color Texture Is it Clumped/Sticky? Color->Texture No NMR Run 1H NMR (DMSO-d6) Color->NMR Yes (Suspect Oxidation) Texture->NMR Yes (Suspect Hydrolysis) DecisionGood PROCEED Texture->DecisionGood No (Pristine) BenzylicCheck Check Benzylic Region (4.5 - 5.0 ppm) NMR->BenzylicCheck AmineCheck Check Amine Protons (Broad singlet disappearance) BenzylicCheck->AmineCheck Clean DecisionBad DISCARD / RECRYSTALLIZE BenzylicCheck->DecisionBad New Multiplets/Shifts AmineCheck->DecisionBad Shifted/Split AmineCheck->DecisionGood Clean Integration

Figure 2: Analytical decision tree for assessing compound purity.

Key NMR Diagnostic Signals (DMSO-d6)
  • 
     4.7-4.8 ppm:  Benzylic protons (
    
    
    
    ). If this singlet/doublet splits or shifts downfield, ring oxidation has occurred.
  • 
     8.0-8.5 ppm:  Ammonium protons (
    
    
    
    ). These should appear as a broad singlet. Disappearance or sharpening into distinct triplets suggests deprotonation or carbamate formation.

References

  • Markad, S. B., et al. (2020). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction. Journal of Organic Chemistry. (Demonstrates the reactivity of the isochroman ring system).

  • Hyttinen, N. (2023).[1][2] The effect of atmospherically relevant aminium salts on water uptake.[2] Atmospheric Chemistry and Physics.[2] ( authoritative data on hygroscopicity of primary amine salts).

  • Liang, G. M., et al. (2024).[3] Green Oxidation of Isochromans to Isochromanones. Inorganic Chemistry Communications.[3] (Details the specific oxidative degradation pathway of the isochroman scaffold).

  • FDA Guidance for Industry. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability testing).

Sources

Technical Support Center: 3-(Aminomethyl)isochroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification & Impurity Removal

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting impurities in 3-(Aminomethyl)isochroman (CAS: 256229-12-6)

Introduction: The "Deceptive" Heterocycle

Welcome to the technical support hub. You are likely here because your 3-(Aminomethyl)isochroman synthesis—likely via the reduction of isochroman-3-carbonitrile or a 3-carboxamide precursor—has resulted in a crude oil that is either streaking on TLC plates, contains persistent dimers, or holds onto metal salts.

This molecule presents a dual challenge:

  • The Amine Function: Primary amines are notorious for interacting with silanols in chromatography and forming dimers during reduction.

  • The Isochroman Core: The dihydro-2-benzopyran ring contains a benzylic ether linkage (C1 position) that is susceptible to oxidative degradation (to isochroman-1-one) or acid-catalyzed ring opening.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: The "Double" Trouble (Secondary Amine Impurities)

Symptom: Mass spec shows a persistent M+ peak corresponding to the dimer (secondary amine), or NMR shows a complex mixture of aliphatic protons. Root Cause: During the reduction of the nitrile precursor (e.g., using LiAlH₄ or Borane), the intermediate imine can react with the newly formed primary amine to form a secondary amine dimer.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Concentration Dilute the reactionHigh concentration increases the collision frequency between the intermediate imine and the product amine. Run at <0.1 M.
Reagent Loading Reverse Addition Add the nitrile solution to the reducing agent (LiAlH₄). This ensures the reducing agent is always in excess, rapidly converting the imine to the amine before it can couple.
Additives Ammonia/Methanol If using catalytic hydrogenation (Raney Ni), adding NH₃ suppresses secondary amine formation by shifting the equilibrium away from the imine-coupling pathway.
Removal Strategy: The Salicylaldehyde Method

If the dimer is already present, simple acid-base extraction often fails because both primary and secondary amines are basic.

  • Derivatization: Treat the crude mixture with salicylaldehyde (1.0 equiv relative to the primary amine). This forms an insoluble Schiff base with the primary amine only.

  • Filtration: Filter the solid Schiff base. The secondary amine (dimer) remains in the filtrate.

  • Hydrolysis: Hydrolyze the solid back to the primary amine using dilute aqueous HCl/THF.

Module 2: The "Sticky" Problem (Chromatography Tailing)

Symptom: The product streaks from the baseline to the solvent front on silica gel; poor separation from impurities. Root Cause: The basic nitrogen lone pair hydrogen-bonds strongly with acidic silanol (Si-OH) groups on the silica surface.

The "Amine-Modified" Mobile Phase

Do not use standard EtOAc/Hexanes. You must deactivate the silica.

Recommended Eluent Systems:

  • System A (Standard): DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Note: The ammonium hydroxide competes for the silanol sites, allowing the product to elute freely.

  • System B (Alternative): DCM : MeOH (95:5) + 1% Triethylamine (TEA).

    • Warning: TEA is harder to remove than ammonia. Requires high-vacuum drying.

Visualization: Chromatography Logic Tree

ChromatographyLogic Start Issue: Product Streaking on TLC CheckEluent Are you using a base modifier? Start->CheckEluent AddBase Add 1% Et3N or 1% NH4OH CheckEluent->AddBase No CheckSolubility Is product soluble in eluent? CheckEluent->CheckSolubility Yes AddBase->CheckSolubility SwitchSystem Switch to DCM/MeOH/NH4OH (90:9:1) CheckSolubility->SwitchSystem No (Cloudy) PreTreat Pre-wash Silica with 5% Et3N/Hexane CheckSolubility->PreTreat Yes (Still Streaking) Success Clean Spot / Good Rf SwitchSystem->Success PreTreat->Success

Figure 1: Decision matrix for optimizing silica chromatography of primary amines.

Module 3: The "Invisible" Salts (Aluminum/Boron Removal)

Symptom: Product is an oil that refuses to crystallize; NMR shows broad peaks or baseline humps; Ash content is high. Root Cause: Aluminum (from LiAlH₄) or Boron (from BH₃) forms stable complexes with amines (N-Al or N-B bonds) that resist simple aqueous hydrolysis.

The Rochelle's Salt Protocol (Standard)
  • Quench: Dilute reaction with ether/THF. Cool to 0°C.[1]

  • Add: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir: Vigorously for 2-12 hours.

    • Mechanism:[2][3][4] Tartrate acts as a bidentate ligand, chelation aluminum more strongly than the amine, breaking the N-Al emulsion.

  • Separate: The layers will separate cleanly without the dreaded "gray emulsion."

The Fieser Workup (Low Water Method)

Use this if your isochroman ring is sensitive to prolonged aqueous exposure.

  • Add x mL Water.[5]

  • Add x mL 15% NaOH.

  • Add 3x mL Water.

  • Result: Granular precipitate of aluminum salts that can be filtered off.

Module 4: Acid-Base Extraction (The Self-Validating System)

This is the most robust method to purify the amine without chromatography. It relies on the drastic solubility difference between the charged ammonium salt and the neutral impurities.

Protocol: The "Back-Extraction" Loop
  • Dissolve: Crude mixture in organic solvent (EtOAc or DCM).

  • Extract (Acid Wash): Wash with 1M HCl (3x).

    • Chemistry: 3-(Aminomethyl)isochroman becomes protonated (R-NH₃⁺) and moves to the Aqueous Layer .

    • Rejection: Neutral impurities (unreacted nitrile, isochroman-1-one, non-basic side products) stay in the Organic Layer .

  • Wash: Wash the separated Aqueous Layer with fresh EtOAc (removes trapped neutrals).

  • Basify: Cool aqueous layer to 0°C. Add 6M NaOH until pH > 12.

    • Chemistry: The amine is deprotonated (R-NH₂) and becomes insoluble in water.

  • Extract (Rescue): Extract the cloudy aqueous mixture with DCM (3x).

  • Dry & Concentrate: Dry over Na₂SO₄.

Visualization: Purification Workflow

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 Organic Layer (Discard Neutrals) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Amine Salt R-NH3+) AcidWash->AqLayer1 Product Basify Add NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure 3-(Aminomethyl) isochroman Extract->Final

Figure 2: The "Back-Extraction" purification loop. This method validates itself: if the product does not migrate to the aqueous layer with acid, it is not the desired primary amine.

FAQ: Frequently Asked Questions

Q: My product is turning yellow/brown upon standing. Why? A: Primary amines absorb CO₂ from the air to form carbamates, and the isochroman ring (specifically the benzylic ether at position 1) can oxidize to isochroman-1-one. Solution: Store under Argon/Nitrogen at -20°C. Convert to the HCl salt for long-term stability.

Q: Can I use column chromatography with just MeOH/DCM? A: Rarely. Without ammonia or triethylamine, the amine will "tail" significantly, leading to yield loss and poor resolution. The basic modifier is non-negotiable for free amines on silica.

Q: I see a peak at M+14 in the Mass Spec. What is it? A: This is likely the N-methyl impurity. If you used Formic acid/Formaldehyde or if your solvent contained stabilizers, you might have accidentally performed an Eschweiler-Clarke type methylation. Ensure all solvents are high-purity grade.

References

  • Nitrile Reduction Mechanisms & Impurities: Source: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. (Discusses the mechanism of imine condensation to form secondary amines during nitrile reduction).
  • Purification of Laboratory Chemicals: Source: Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocols for drying amines and acid-base extraction).
  • Source:Journal of Heterocyclic Chemistry.
  • Chromatography of Amines

    • Source: Reich, H. J. Common Organic Chemistry - Chromatography. University of Wisconsin-Madison. (Authoritative guide on solvent systems for polar basic compounds).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis Methods for 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Aminomethyl)isochroman Hydrochloride, a primary amine-containing isochroman derivative. As no standard pharmacopeial method currently exists for this specific molecule, this document synthesizes established chromatographic principles and field-proven insights to propose and compare suitable analytical strategies. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present supporting data to guide you in developing a validated, fit-for-purpose assay.

Understanding the Analyte: 3-(Aminomethyl)isochroman Hydrochloride

Before developing a separation method, understanding the physicochemical properties of the target analyte is critical. 3-(Aminomethyl)isochroman Hydrochloride possesses key structural features that dictate its chromatographic behavior:

  • A Primary Amine Group: This functional group is basic and will be protonated at acidic to neutral pH. This positive charge can lead to strong, undesirable interactions with residual acidic silanols on silica-based HPLC columns, often resulting in poor peak shape (tailing).

  • A Polar Nature: The presence of the amine and the ether oxygen in the isochroman ring, coupled with its status as a hydrochloride salt, makes the molecule polar and water-soluble. This can lead to poor retention on traditional reversed-phase columns.

  • A Chromophore: The benzene ring within the isochroman structure provides UV absorbance, making UV detection a viable and straightforward approach for quantification.

Our primary analytical challenge is, therefore, to achieve adequate retention on a chromatographic column while mitigating the peak tailing caused by the primary amine. This guide will compare three principal HPLC-based strategies to address this: Reversed-Phase Chromatography (RPC) with mobile phase modifiers , Ion-Pair Reversed-Phase Chromatography (IP-RPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Analytical Workflow: A Logic Diagram

The process of selecting and developing an appropriate HPLC method can be systematically approached. The following diagram illustrates the decision-making workflow based on the properties of 3-(Aminomethyl)isochroman Hydrochloride.

G cluster_0 Method Selection & Development Workflow cluster_1 Primary Approach cluster_2 Alternative Approaches cluster_3 Enhancement Strategy cluster_4 Validation & Implementation Analyte Analyte: 3-(Aminomethyl)isochroman HCl Properties: Polar, Basic (Primary Amine), UV Active RPC Reversed-Phase C18/C8 (Most Common Starting Point) Analyte->RPC Initial Attempt Derivatization Pre- or Post-Column Derivatization Analyte->Derivatization If higher sensitivity is needed or direct detection fails IP_RPC Ion-Pair RPC RPC->IP_RPC If retention is poor or peak shape is unacceptable HILIC HILIC RPC->HILIC If analyte is highly polar and poorly retained Validation Method Validation (ICH Q2(R1)) IP_RPC->Validation HILIC->Validation Derivatization->Validation QC Routine QC Analysis Validation->QC

Caption: Workflow for HPLC method selection for 3-(Aminomethyl)isochroman HCl.

Method Comparison: RPC vs. IP-RPC vs. HILIC

The choice of chromatographic mode is the most critical decision in method development. Below, we compare the three most viable options for 3-(Aminomethyl)isochroman Hydrochloride.

FeatureReversed-Phase (RPC) with Modifiers Ion-Pair RPC (IP-RPC) Hydrophilic Interaction (HILIC)
Principle Analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Retention is driven by hydrophobicity.An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[1][2]Analyte partitions into a water-enriched layer on the surface of a polar stationary phase. Uses a high organic content mobile phase.[3][4][5]
Stationary Phase C18 or C8 silica-based columns are most common.C18 or C8.Polar phases (e.g., bare silica, amide, diol, cyano).[3][6]
Mobile Phase High aqueous content (e.g., Water/Acetonitrile or Methanol) with acidic modifiers (e.g., TFA, formic acid) to suppress silanol activity and protonate the amine.Standard reversed-phase solvents with an added ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA).[1][2]High organic content (typically >80% Acetonitrile) with a small amount of aqueous buffer.[4][7]
Pros - Simple, widely used, and well-understood.\n- Large variety of columns available.\n- Good starting point for method development.- Significantly improves retention of polar, ionizable compounds.\n- Can provide excellent peak shape.- Excellent retention for very polar compounds that are unretained in RPC.\n- Compatible with Mass Spectrometry (MS) due to high organic mobile phase.[4][5]
Cons - May provide insufficient retention for this polar analyte.\n- Potential for peak tailing due to amine-silanol interactions, even with modifiers.- Complex method development.\n- Long column equilibration times.\n- Ion-pairing reagents can be harsh on columns and are not ideal for MS.- Can be less robust than RPC.\n- Sensitive to water content in the sample and mobile phase.\n- Different selectivity may require more screening.
Best For Initial screening and as a primary method if sufficient retention and good peak shape can be achieved.Cases where RPC fails to provide adequate retention for the hydrochloride salt.When the analyte is too polar for both RPC and IP-RPC, or when MS detection is required.

Proposed Primary Method: Reversed-Phase HPLC with Acidic Modifier

For its simplicity and ubiquity, a reversed-phase method on a C18 column is the recommended starting point. The key to success is the careful selection of the mobile phase to manage the basicity of the primary amine.

Causality Behind Experimental Choices:

  • Column: A modern, high-purity silica C18 column (e.g., 250 x 4.6 mm, 5 µm) is chosen to minimize the number of free silanol groups, which are the primary cause of peak tailing for basic compounds.

  • Mobile Phase: A mobile phase with a low pH (e.g., pH 2.5-3.0) is essential. At this pH, the primary amine on the analyte is fully protonated (R-NH3+), ensuring consistent ionization. More importantly, the acidic conditions suppress the ionization of residual silanol groups (Si-O-) on the column packing, minimizing the electrostatic interactions that lead to tailing.[8]

  • Modifier: Orthophosphoric acid or trifluoroacetic acid (TFA) are common choices. TFA also acts as an ion-pairing agent to a certain degree, which can help improve retention and peak shape.

  • Detector: A UV detector set at a wavelength corresponding to an absorbance maximum of the isochroman ring system (e.g., determined by a UV scan, likely around 220-280 nm) will provide good sensitivity.

Detailed Experimental Protocol: Proposed RPC Method

G cluster_0 Experimental Protocol: RPC Method A 1. Mobile Phase Preparation - A: 0.1% Phosphoric Acid in Water - B: Acetonitrile - Filter and degas. B 2. Standard Preparation - Stock: 1 mg/mL in mobile phase. - Working Standards: Dilute stock to create a calibration curve (e.g., 1-100 µg/mL). A->B C 3. Sample Preparation - Dissolve sample in mobile phase to a concentration within the calibration range. B->C D 4. Chromatographic Conditions - Column: C18, 250x4.6mm, 5µm - Flow Rate: 1.0 mL/min - Injection Volume: 10 µL - Column Temp: 30°C - Detection: UV at 270 nm (example) - Gradient: e.g., 70% A to 30% A over 15 min. C->D E 5. System Suitability Test (SST) - Inject standard solution 5-6 times. - Check %RSD for peak area and retention time (<2%). - Check tailing factor (<1.5) and theoretical plates (>2000). D->E F 6. Analysis - Inject blank, standards, and samples. - Quantify based on the calibration curve. E->F

Caption: Step-by-step protocol for the proposed RPC method.

Expected Performance and Validation Data

A well-developed RPC method for this analyte should meet the validation criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12] The following table summarizes expected performance characteristics based on similar methods in the literature.

Validation ParameterAcceptance Criteria (Typical)Expected Result for Proposed Method
Specificity No interference from placebo or degradation products.Peak is spectrally pure and well-resolved from potential impurities.
Linearity (R²) ≥ 0.999> 0.999 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Robustness No significant change in results with small variations in method parameters (pH, flow rate, etc.).%RSD < 2.0% for variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).

Alternative & Complementary Analytical Techniques

While HPLC is the workhorse of pharmaceutical analysis, other techniques can be considered, either as alternatives or for orthogonal validation.

Derivatization for Enhanced Sensitivity

For trace-level analysis or if the native UV absorbance is low, pre-column derivatization can be employed. This involves reacting the primary amine of the analyte with a labeling reagent to attach a highly absorbing or fluorescent tag.

  • Common Reagents: o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for primary amines.[13][14] OPA reacts to form highly fluorescent isoindole derivatives, which can dramatically lower detection limits when using a fluorescence detector.[13][15]

  • Comparison:

    • Pros: Significantly increased sensitivity (especially with fluorescence detection). Can improve chromatographic properties by making the analyte less polar and more retained in RPC.

    • Cons: Adds an extra step to sample preparation, which can introduce variability. Reagents may have limited stability, and the reaction must be complete and reproducible.

Ion Chromatography (IC)

As a salt, 3-(Aminomethyl)isochroman Hydrochloride can also be analyzed by ion chromatography.

  • Principle: This technique separates ions based on their interaction with a charged stationary phase. A cation-exchange column would be used to retain the protonated 3-(Aminomethyl)isochroman cation.[16]

  • Comparison:

    • Pros: Excellent for separating and quantifying ions, including the chloride counter-ion if needed.

    • Cons: Requires a dedicated IC system with a conductivity detector. May not be as readily available in all QC labs as HPLC-UV systems.

Spectrophotometric and Colorimetric Methods

For a simpler, high-throughput (but less specific) assay, non-chromatographic methods can be used.

  • UV-Vis Spectrophotometry: A direct UV measurement can quantify the analyte in a pure solution by using a calibration curve based on Beer's Law.[17][18] This method is fast and simple but lacks the specificity to separate the API from impurities or degradation products.

  • Colorimetric Assays: Reagents like ninhydrin react with primary amines to produce a colored product (Ruhemann's purple), which can be quantified by measuring its absorbance.[19][20] This is useful for quantifying total primary amine content but is not specific to the 3-(Aminomethyl)isochroman molecule.

Conclusion

For the routine quality control analysis of 3-(Aminomethyl)isochroman Hydrochloride, a Reversed-Phase HPLC method using a C18 column with an acidic mobile phase (pH 2.5-3.0) represents the most logical and robust starting point. This approach is well-established, reliable, and capable of providing the specificity required for stability-indicating assays. Should this method prove insufficient in terms of retention, Ion-Pair RPC offers a powerful alternative to enhance retention and improve peak shape. For applications requiring very high sensitivity or analysis of highly polar related substances, HILIC or HPLC with pre-column derivatization should be considered.

The key to a successful method is a thorough understanding of the analyte's chemistry and systematic validation according to ICH guidelines to ensure the final procedure is accurate, precise, and fit for its intended purpose.

References

  • Dr. Maisch GmbH. HILIC. Available from: [Link]

  • Harshitha S, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Available from: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link]

  • Element Lab Solutions. (2024) HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Waters Corporation. (2025) Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • Ge, X., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Available from: [Link]

  • MDPI. (2024) Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Validated RP-HPLC Technique. Available from: [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted UPLC-MS Analysis of the Polar Metabolome. ChemRxiv. Available from: [Link]

  • SIELC Technologies. (2009) HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available from: [Link]

  • Bartczak, D., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Taylor & Francis Online. (2009) Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Chromatography Forum. (2004) Amine hydrochloride in HPLC. Available from: [Link]

  • PubMed. (2011) Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025) ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • ResearchGate. HPLC MS/MS data of hydrochloride salt of H-G5-OH. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021) Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • PubChem. cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride. Available from: [Link]

  • ResearchGate. (2025) Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods. Available from: [Link]

  • PubChem. (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo(3.3.1.13,7)dec-1-yl-1H-2-benzopyran-5,6-diol. Available from: [Link]

  • Research and Reviews. (2022) A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available from: [Link]

  • PMC. (2014) Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Available from: [Link]

  • SciELO. (2012) Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. Available from: [Link]

  • ACG Publications. (2020) UV-spectrophotometry-assisted chemometric methods for simultaneous determination of ambroxol hydrochloride and doxofylline in pharmaceutical formulation. Available from: [Link]

  • ResearchGate. (2025) New assay method UV spectroscopy for determination of Indomethacin in pharmaceutical formulation. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isochroman Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Forms in Isochroman Amine Drug Development

Isochroman derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the structural core of molecules with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these potent therapeutic candidates feature an amine functional group, which is crucial for their biological activity and pharmacokinetic profile. However, the free-base form of these amines often presents challenges in drug development, such as poor aqueous solubility, limited stability, and difficult handling.

Converting the amine to a salt form is a fundamental strategy to overcome these limitations.[4] The choice of the counterion—be it a simple halide like chloride (HCl) or bromide (HBr), a chiral resolving agent like tartaric acid, or a solubilizing agent like methanesulfonic acid (mesylate)—profoundly impacts the physicochemical properties of the active pharmaceutical ingredient (API).[4][5] Consequently, the precise and unambiguous characterization of these different salt forms is a non-negotiable step in the development pipeline.

This guide provides an in-depth spectroscopic comparison of various isochroman amine salts, offering researchers and drug development professionals the technical insights and experimental protocols necessary to distinguish and characterize these critical materials. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data to build a complete structural and analytical profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For amine salts, it provides direct evidence of protonation and offers subtle clues about the interaction between the cationic isochroman amine and its counterion.

Expertise & Experience: The Causality Behind the Chemical Shift

The most informative signal in the ¹H NMR spectrum of an amine salt is the proton on the nitrogen atom (N-H⁺). The chemical shift of this proton is highly sensitive to its electronic environment, which is directly influenced by the nature of the counterion.[6] In a nonpolar, aprotic solvent like CDCl₃, the ammonium cation and the counteranion exist as a tight ion pair. The basicity of the counteranion plays a key role; a more basic anion will form a stronger hydrogen bond with the N-H⁺ proton, leading to a significant downfield shift (higher ppm value).[6]

This phenomenon allows for a direct comparison of salt forms. For instance, the chemical shift of the N-H⁺ proton will differ between a hydrochloride and a hydrobromide salt due to the different hydrogen bond basicity of Cl⁻ and Br⁻.[6] Furthermore, the presence of a chiral counterion like tartrate will induce a diastereomeric environment, often causing signals of the parent cation to split or broaden, a key indicator of successful diastereomeric salt formation used in chiral resolution.[7][8]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isochroman amine salt in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For optimal comparison, the same solvent and concentration should be used for all salt samples.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Pay close attention to the region between 7-12 ppm, where the N-H⁺ proton signal is expected to appear. This signal is often broad.[9][10]

    • To confirm the N-H⁺ peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H⁺ signal will disappear due to proton-deuterium exchange.[11][12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Note the chemical shifts of the carbons adjacent to the nitrogen atom, which are deshielded and typically appear in the 40-65 ppm range.[9][11] These shifts can also be subtly influenced by the counterion.

Data Presentation: Comparative NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for a hypothetical 1-aminomethylisochroman in various salt forms.

Salt FormCounterionExpected N-H⁺ δ (ppm) in CDCl₃Key ¹H NMR Observations
Hydrochloride Cl⁻8.5 - 9.5Single, broad N-H⁺ peak.
Hydrobromide Br⁻9.0 - 10.0N-H⁺ peak is typically downfield compared to HCl salt due to anion basicity differences.[6]
Mesylate CH₃SO₃⁻8.0 - 9.0A sharp singlet around 2.7-3.0 ppm corresponding to the methyl group of the mesylate anion appears.[13]
(L)-Tartrate C₄H₄O₆²⁻9.0 - 10.5If the amine is chiral, signals for the isochroman moiety may appear duplicated or broadened due to the formation of diastereomers.[14]
Visualization: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis prep Dissolve 5-10 mg of Isochroman Amine Salt in 0.6 mL Deuterated Solvent acq_h1 Acquire ¹H NMR Spectrum prep->acq_h1 acq_c13 Acquire ¹³C NMR Spectrum prep->acq_c13 acq_d2o Perform D₂O Exchange acq_h1->acq_d2o Confirmation analyze_nh Identify Broad N-H⁺ Peak (Compare δ across salts) acq_h1->analyze_nh analyze_counterion Identify Counterion Signals (e.g., Mesylate CH₃) analyze_nh->analyze_counterion analyze_diastereomers Check for Signal Splitting (e.g., Tartrate Salt) analyze_nh->analyze_diastereomers

Caption: Workflow for comparative NMR analysis of isochroman amine salts.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy - A Vibrational Fingerprint

FT-IR spectroscopy provides a rapid and non-destructive method for identifying functional groups and confirming salt formation. The conversion of a free amine to an ammonium salt results in a dramatic and easily identifiable change in the infrared spectrum.

Expertise & Experience: Decoding Vibrational Modes

The key diagnostic region for amine salts is the N-H⁺ stretching region. While a primary free amine (R-NH₂) shows two sharp bands around 3350-3450 cm⁻¹, a primary amine salt (R-NH₃⁺) displays a very broad and strong absorption band between 2800-3200 cm⁻¹.[15] This broad envelope arises from the various stretching modes of the N-H⁺ bonds, which are subject to strong hydrogen bonding with the counterion.

The identity of the counterion can subtly influence the position and shape of this band. For instance, the vibrational frequency is dependent on the reduced mass of the vibrating system.[16] Therefore, one might expect a slight shift in the N-H⁺...X⁻ (where X is the halide) stretching frequency when comparing a hydrochloride salt to a hydrobromide salt, although this effect can be masked by the breadth of the peak.[17] Additionally, amine salts exhibit characteristic bending vibrations (scissoring and wagging) in the 1500-1650 cm⁻¹ region.[15] The presence of counterions with their own distinct vibrations, such as the S=O stretches in a mesylate salt (typically around 1250 cm⁻¹ and 1060 cm⁻¹), provides further confirmation of the salt's identity.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the isochroman amine salt powder directly onto the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Record the sample spectrum over the range of 4000-600 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

  • Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Data Presentation: Comparative FT-IR Data
Salt FormKey Vibrational BandExpected Frequency (cm⁻¹)Interpretation
Free Amine (Primary) N-H Stretch3350 & 3450 (two sharp peaks)Asymmetric and symmetric stretching of the neutral amine.[9]
Hydrochloride N-H⁺ Stretch2800 - 3200 (very broad)Stretching of the protonated amine group involved in hydrogen bonding.[15]
Hydrobromide N-H⁺ Stretch2800 - 3200 (very broad)Similar to HCl salt, with potential minor shifts due to different hydrogen bond strength/reduced mass.
Mesylate S=O Stretch~1250 and ~1060 (strong)Asymmetric and symmetric stretching of the sulfonate group, confirming the mesylate counterion.
Tartrate C=O Stretch~1720 (strong)Carboxylic acid carbonyl stretch from the tartrate counterion.

Part 3: Mass Spectrometry (MS) - Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight of the isochroman amine cation. While MS is typically performed on the free base, analysis of the salt form is possible, though it presents unique considerations.

Expertise & Experience: Navigating the Challenges of Salt Analysis

When analyzing a salt using techniques like Electrospray Ionization (ESI), the instrument will detect the cationic form of the molecule—the protonated isochroman amine. The counterion is generally not observed directly. The primary goal is to find the peak corresponding to the molecular ion [M+H]⁺, where M is the mass of the free base.[18]

A significant challenge in the MS analysis of salts is ion suppression, where the high concentration of salt can interfere with the ionization of the analyte, leading to a weaker signal.[19][20] It is also common to observe adducts, where the analyte cation associates with other ions present in the sample, such as sodium ([M+Na]⁺).[19] Therefore, careful sample preparation and interpretation are crucial. The fragmentation pattern observed in a tandem MS (MS/MS) experiment can provide further structural confirmation, as this is dependent on the structure of the organic cation, not the salt form.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isochroman amine salt (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use an ESI mass spectrometer, typically coupled to a liquid chromatography (LC) system (LC-MS) or infused directly.

  • Data Acquisition:

    • Operate the instrument in positive ion mode.

    • Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • The primary peak of interest will be the [M+H]⁺ ion, corresponding to the protonated free base.

  • Data Analysis:

    • Identify the base peak and the molecular ion peak.[18]

    • Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺) which can also help confirm the molecular weight.

Visualization: Structural Comparison of Salts

Caption: Structural representation of the isochroman amine cation with various counterions.

Conclusion: A Triad of Techniques for Comprehensive Characterization

The robust characterization of isochroman amine salts is essential for successful drug development. No single technique provides a complete picture. Instead, a complementary approach utilizing NMR, FT-IR, and Mass Spectrometry is required.

  • NMR Spectroscopy provides detailed structural information and is uniquely sensitive to the electronic interactions between the cation and anion.

  • FT-IR Spectroscopy offers a rapid and definitive confirmation of salt formation through the identification of characteristic N-H⁺ vibrational modes.

  • Mass Spectrometry confirms the molecular weight of the organic cation, providing an essential piece of identity confirmation.

By integrating the data from these three powerful analytical techniques, researchers, scientists, and drug development professionals can confidently determine the structure and form of their isochroman amine salts, ensuring the quality and integrity of their API and paving the way for further development.

References

  • BenchChem. (2025). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals.
  • PubMed. (2021).
  • ResearchGate. (n.d.).
  • ACS Publications. (2026).
  • BenchChem. (2025). Natural occurrence of isochroman scaffolds in bioactive compounds.
  • Canadian Journal of Chemistry. (1974). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift.
  • Chem-Impex. (n.d.). Isochroman.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Canadian Science Publishing. (n.d.). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift.
  • PubMed. (2006). Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • PubMed. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques.
  • PubMed. (n.d.). Effects of Counterions in Heteropoly Electrolyte Chemistry. 1. Evaluations of Relative Interactions by NMR on Kozik Salts.
  • Nature. (n.d.).
  • Brainly.com. (2023). What is a mesylate? What is a tosylate?
  • Wikipedia. (n.d.). Chiral resolution.
  • ACS Publications. (n.d.). Effect of Counterions on Properties of Micelles Formed by Alkylpyridinium Surfactants. 1. Conductometry and 1H-NMR Chemical Shifts.
  • Chemistry LibreTexts. (2020). 20.3: Spectroscopy of Amines.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). Mass spectrometry.
  • Chemistry LibreTexts. (2022). 6.
  • BenchChem. (2025).
  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
  • Chemistry Stack Exchange. (2014). Vibrational Spectrums of HI, HBr, HF, and HCl.
  • PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant.
  • Semantic Scholar. (n.d.). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques.
  • Royal Society of Chemistry. (n.d.).
  • Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes....
  • DTIC. (1977). Isochroman Chemistry.
  • ResearchGate. (n.d.). Secondary amine‐catalyzed cross‐coupling reaction of isochromans with....
  • Wikipedia. (n.d.).
  • PubMed. (2019).
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • ACS Publications. (n.d.). Vibrational Spectra of the Hydrogen Dihalide Ions. III. F¯HCl, F¯HBr, and F¯HI.
  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry.
  • MDPI. (2022). Soil Moisture Influence on the FTIR Spectrum of Salt-Affected Soils.
  • SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution.
  • PubMed. (2000).
  • ACS Publications. (n.d.). Vibrational Spectra of the Hydrogen Dihalide Ions. II. Cl¯HBr and Cl¯DBr.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2021).
  • NIH. (n.d.). Infrared Spectrum of Hydrobromic Aid - PMC.
  • MDPI. (n.d.).
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts.

Sources

quality control assays for 3-(Aminomethyl)isochroman Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control Assays for 3-(Aminomethyl)isochroman Hydrochloride: A Comparative Technical Guide

Executive Summary

3-(Aminomethyl)isochroman Hydrochloride (CAS 115033-66-8 / 256229-12-6 derivatives) is a critical bicyclic building block in medicinal chemistry, particularly for designing conformationally restricted dopamine receptor ligands and peptidomimetics.[1] Its quality control (QC) presents a dual challenge: characterizing the lipophilic isochroman core while managing the polar, basic primary amine tail and its hydrochloride counter-ion.

This guide moves beyond standard "Certificate of Analysis" parameters to compare rigorous analytical methodologies. It evaluates High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) for potency, and Potentiometric Titration against Ion Chromatography (IC) for salt stoichiometry, providing evidence-based recommendations for drug development workflows.[1]

Part 1: Comparative Analysis of Purity & Potency Assays

For a building block like 3-(Aminomethyl)isochroman HCl, "Purity" (absence of side products) and "Assay" (absolute content vs. salt/water) are distinct critical quality attributes (CQAs).[1]

Comparison 1: RP-HPLC vs. qNMR for Assay Determination
FeatureMethod A: RP-HPLC (UV Detection) Method B: 1H-qNMR (Internal Standard)
Principle Separation based on hydrophobicity; quantification via UV extinction coefficient.[1]Direct molar ratio measurement of analyte protons vs. internal standard (IS) protons.
Primary Utility Chromatographic Purity (% Area). Detects synthesis by-products and degradation.[1]Absolute Assay (% w/w). Determines net weight content (minus salt/water/solvents).[1]
Reference Standard Required. Needs a fully characterized reference standard of the specific molecule.Not Required. Uses a generic NIST-traceable IS (e.g., Maleic Acid, TCNB).[1]
Specificity High for organic impurities; blind to inorganic salts and residual water.[1]High structural specificity; confirms identity and purity simultaneously.
Amine Handling Challenging. Free amines cause peak tailing on silica C18; requires TFA/formic acid modifiers.[1]Excellent. Amine protons are distinct; no column interaction issues.
Limit of Detection Low (ppm range).Moderate (0.1–1%).[1]

Expert Insight:

  • Why HPLC dominates QC: It is the only method capable of quantifying trace organic impurities (e.g., unreacted starting material 2-(2-bromoethyl)benzaldehyde) at <0.1% levels required by ICH guidelines.[1]

  • Why qNMR is the superior "Alternative": For early-stage building blocks where a qualified reference standard does not yet exist, qNMR provides an absolute purity value that accounts for the hygroscopic nature of the HCl salt, which HPLC-UV cannot "see."

Part 2: Comparative Analysis of Chiral Resolution

The C3 position of the isochroman ring creates a chiral center. If the product is synthesized as a specific enantiomer (e.g., (3S)-3-(Aminomethyl)isochroman), enantiomeric excess (ee%) must be verified.[1]

Comparison 2: Normal Phase Chiral HPLC vs. SFC
  • Standard (NP-HPLC): Uses Amylose/Cellulose columns (e.g., Chiralpak AD-H) with Hexane/IPA/DEA.[1]

    • Pros: Robust, widely available hardware.

    • Cons: Long equilibration times; amine additives (DEA) are essential to suppress peak tailing but can damage older columns.[1]

  • Alternative (SFC - Supercritical Fluid Chromatography): Uses supercritical CO₂ + Methanol + Basic additive.[1]

    • Pros:3-5x faster analysis; "greener" (less hexane waste); better resolution for basic amines due to the high diffusivity of CO₂.[1]

    • Cons: Requires specialized SFC hardware.[1]

Recommendation: Use SFC if throughput is critical (>10 samples/day).[1] Stick to NP-HPLC for sporadic QC, ensuring the mobile phase contains 0.1% Diethylamine (DEA) to mask silanols.

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC for Purity & Impurity Profiling

Objective: Quantify organic impurities while suppressing amine-induced peak tailing.[1]

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1] Note: The low pH ensures the amine is fully protonated (

    
    ), preventing interaction with residual silanols.
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine/Isochroman backbone) and 264 nm (Aromatic ring specificity).[1]

  • Sample Prep: Dissolve 1 mg/mL in Water:ACN (90:10).

Protocol B: Potentiometric Titration for Chloride Content

Objective: Confirm the stoichiometry of the Hydrochloride salt (Theoretical Cl%: ~17.6% based on MW ~201.6 g/mol ).

  • Reagent: 0.01 M or 0.1 M Silver Nitrate (

    
    ), standardized.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    , to prevent carbonate interference).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Weigh accurately ~50 mg of sample.[1]

    • Dissolve in the solvent mixture.

    • Titrate with

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    [1]
    

Part 4: Visualization & Logic

Figure 1: QC Method Selection Decision Tree

This diagram guides the analyst on which assay to prioritize based on the development stage of the molecule.

QC_Decision_Tree Start QC Request: 3-(Aminomethyl)isochroman HCl Stage_Check Is a Reference Standard Available? Start->Stage_Check Method_HPLC Use RP-HPLC (UV 210nm) (Relative Purity) Stage_Check->Method_HPLC Yes (Late Stage) Method_qNMR Use 1H-qNMR (Absolute Assay w/ Internal Std) Stage_Check->Method_qNMR No (Early Stage) Salt_Check Check Salt Stoichiometry (Is it Mono- or Di-HCl?) Method_HPLC->Salt_Check Method_qNMR->Salt_Check Titration Potentiometric Titration (AgNO3) Salt_Check->Titration Chiral_Check Is Sample Chiral? Titration->Chiral_Check Chiral_HPLC Chiral HPLC/SFC (Enantiomeric Excess) Chiral_Check->Chiral_HPLC Yes End Release COA Chiral_Check->End No (Racemic) Chiral_HPLC->End

Caption: Decision logic for selecting the appropriate analytical technique based on reference standard availability and specific quality attributes.

Figure 2: Troubleshooting Amine Tailing in HPLC

A common failure mode for this analyte is peak tailing due to the secondary interaction of the amine with silanols.

HPLC_Troubleshooting Problem Problem: Broad/Tailing Peak Cause1 Silanol Interaction Problem->Cause1 Cause2 Column Overload Problem->Cause2 Solution1 Add 0.1% TFA (Low pH suppresses Silanols) Cause1->Solution1 Solution2 Use End-capped Column (e.g., Zorbax Eclipse) Cause1->Solution2 Solution3 Reduce Injection Vol (< 5 µL) Cause2->Solution3

Caption: Troubleshooting workflow for optimizing peak shape of amine-containing isochromans.

References

  • PubChem. cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Chiral HPLC for efficient resolution of enantiomers.[1] Chem. Soc. Rev., 2008, 37, 2593-2608.[1] Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials. (2017).[1][2][3] Available at: [Link]

Sources

A Comparative Guide to the Biological Stability of 3-(Aminomethyl)isochroman Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding the biological stability of a new chemical entity (NCE) is a cornerstone of preclinical assessment. It dictates the compound's pharmacokinetic profile, influences dosing regimens, and ultimately impacts its therapeutic efficacy and safety.[1][2][3] The isochroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor and antimicrobial effects.[4][5][6] This guide provides an in-depth comparison of the biological stability of three hypothetical 3-(Aminomethyl)isochroman analogs, illustrating how minor structural modifications can profoundly affect their metabolic fate. We will explore the causality behind experimental choices and provide detailed, field-proven protocols for assessing stability in plasma and hepatic models.

The Critical Role of Stability in Drug Design

A successful drug candidate must remain intact long enough to reach its biological target and exert a therapeutic effect. Conversely, it must be cleared from the body in a reasonable timeframe to avoid toxicity. This delicate balance is governed by the compound's stability against metabolic enzymes, primarily in the liver, and hydrolytic enzymes in the plasma.[7][8] Early in vitro assessment of stability allows medicinal chemists to identify metabolically liable "soft spots" in a molecule and guide structure-activity relationship (SAR) studies to optimize for a better pharmacokinetic profile.[8][9]

This guide will compare three analogs based on the core 3-(Aminomethyl)isochroman structure:

  • Analog A (Parent): The basic 3-(Aminomethyl)isochroman scaffold.

  • Analog B (Aryl-Substituted): An analog with an electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.

  • Analog C (N-Methylated): An analog where the primary amine of the aminomethyl group is methylated to a secondary amine.

These analogs were chosen to represent common medicinal chemistry strategies used to modulate metabolic stability.

Comparative Analysis: Plasma vs. Hepatic Stability

We will evaluate stability in two key biological matrices: plasma, which assesses susceptibility to circulating hydrolases, and liver preparations (microsomes and hepatocytes), which model the primary site of drug metabolism.[10][11]

Plasma Stability: The First Barrier

Instability in plasma is often a rapid route of clearance, leading to poor bioavailability and efficacy.[1][12] This degradation is typically mediated by hydrolytic enzymes like esterases and amidases.[1][10] The 3-(Aminomethyl)isochroman core lacks functional groups highly susceptible to hydrolysis, such as esters or amides.[10] Therefore, we hypothesize that all three analogs will exhibit high stability in plasma.

Table 1: Comparative Plasma Stability Data

AnalogStructureKey FeatureHalf-Life (t½) in Human Plasma (min)% Remaining at 120 min
Analog A Structure of 3-(Aminomethyl)isochromanParent Scaffold> 12098.2%
Analog B Structure with -CF₃ on aryl ringElectron-Withdrawing Group> 12097.5%
Analog C Structure with -NHCH₃ groupN-Methylation> 12098.8%

As predicted, all analogs show excellent stability in human plasma, with minimal degradation over a 2-hour incubation period. This suggests that plasma hydrolysis is not a significant clearance pathway for this chemical class, allowing us to focus on the more complex hepatic metabolism.

Hepatic Stability: The Metabolic Hub

The liver is the body's primary metabolic organ, utilizing a vast arsenal of enzymes to modify xenobiotics.[11] We use two in vitro models to probe this:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs).[13][14] They are excellent for identifying CYP-mediated metabolic liabilities.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[9][11] They provide a more complete and physiologically relevant picture of hepatic clearance.[13]

The primary metabolic "soft spots" on Analog A are the benzylic positions of the isochroman ring and the aminomethyl group, which are susceptible to CYP-mediated oxidation.[8]

Table 2: Comparative Hepatic Stability Data (Human Liver Microsomes & Hepatocytes)

AnalogSystemHalf-Life (t½) (min)Intrinsic Clearance (CLint)
Analog A Microsomes25.454.8 µL/min/mg protein
Hepatocytes21.863.8 µL/min/10⁶ cells
Analog B Microsomes48.228.9 µL/min/mg protein
Hepatocytes41.533.5 µL/min/10⁶ cells
Analog C Microsomes15.192.1 µL/min/mg protein
Hepatocytes12.9107.8 µL/min/10⁶ cells
  • Analog A (Parent): Exhibits moderate clearance. The data from microsomes and hepatocytes are reasonably consistent, suggesting that Phase I (CYP-mediated) metabolism is the primary driver of its clearance.

  • Analog B (Aryl-Substituted): Shows a significant increase in metabolic stability (longer half-life, lower clearance) compared to Analog A. Causality: The strongly electron-withdrawing -CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This "metabolic blocking" strategy is a common and effective way to improve stability.[15]

  • Analog C (N-Methylated): Is significantly less stable than Analog A. Causality: While the primary amine in Analog A can be oxidized, secondary amines like that in Analog C are often more readily metabolized via N-dealkylation, a rapid metabolic pathway mediated by CYPs. This modification has inadvertently introduced a new, more significant metabolic liability.

The following diagram illustrates the general enzymatic processes these analogs undergo in the liver.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_output Parent Parent Analog (e.g., Analog A, B, C) Oxidized Oxidized Metabolite Parent->Oxidized CYP450 Enzymes (Microsomes, Hepatocytes) Hydrolyzed Hydrolyzed Metabolite (Less Common for this Scaffold) Parent->Hydrolyzed Esterases (Plasma, Hepatocytes) Conjugated Conjugated Metabolite (More Water-Soluble) Oxidized->Conjugated UGTs, SULTs (Hepatocytes Only) Excretion Excretion Conjugated->Excretion

Caption: General hepatic metabolism pathways for drug candidates.

Experimental Protocols

The trustworthiness of stability data hinges on robust and well-controlled experimental design.[2] The following protocols describe the self-validating systems used to generate the comparative data in this guide. The core analytical technique for quantifying the parent compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and specificity.[16][17][18][19]

General Experimental Workflow

The workflow for all in vitro stability assays follows a similar pattern, from setting up the reaction to analyzing the final data.

G Start Prepare Stock Solutions (Test Compound, Controls) Incubation Incubate Compound with Biological Matrix (Plasma, Microsomes, etc.) at 37°C Start->Incubation Timepoints Remove Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60, 120 min) Incubation->Timepoints Quench Terminate Reaction (Add ice-cold acetonitrile with internal standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) Analyze->Data End Report Results Data->End

Caption: Standard workflow for in vitro metabolic stability assays.

Protocol: Plasma Stability Assay

Objective: To determine the stability of a test compound against hydrolytic enzymes in plasma.

Methodology:

  • Preparation: Thaw pooled human plasma (from at least 3 donors) at 37°C. Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation: Dilute the test compound stock solution into the plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid impacting enzyme activity.[10]

  • Time Course: Incubate the mixture in a shaking water bath at 37°C.[12] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot (50 µL) of the incubation mixture.

  • Termination: Immediately add the aliquot to a 96-well plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (a structurally similar, stable compound) to precipitate plasma proteins and stop the enzymatic reaction.[10]

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[12]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time to determine the half-life (t½).

Protocol: Liver Microsomal Stability Assay

Objective: To determine a compound's stability against Phase I metabolic enzymes, primarily CYPs.

Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[20]

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the critical cofactor, NADPH (final concentration 1 mM).[2] For a negative control, add buffer instead of NADPH.

  • Time Course & Termination: Follow steps 3 and 4 from the Plasma Stability protocol, using appropriate time points for microsomal metabolism (e.g., 0, 5, 15, 30, 45, 60 minutes).[20]

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Plasma Stability protocol.

  • Data Analysis: Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot. Use the half-life and incubation parameters (microsomal protein concentration) to calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [mg microsomal protein/mL]) 1000*

Protocol: Hepatocyte Stability Assay

Objective: To determine a compound's stability in a more complete metabolic system containing both Phase I and Phase II enzymes.

Methodology:

  • Preparation: Use cryopreserved pooled human hepatocytes. Thaw the cells according to the supplier's instructions and determine cell viability (must be >80%). Dilute the hepatocytes in incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.[21]

  • Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension.[21]

  • Time Course & Termination: Incubate at 37°C with gentle shaking to keep cells in suspension.[11] Use appropriate time points (e.g., 0, 15, 30, 60, 120 minutes). Terminate the reaction as described in the previous protocols.

  • Sample Processing & Analysis: Follow steps 5 and 6 from the Plasma Stability protocol.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) using the following formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [cell density in millions of cells/mL]) 1000*

Conclusion and Future Directions

This guide demonstrates that even subtle structural modifications to the 3-(Aminomethyl)isochroman scaffold can lead to dramatic differences in biological stability. The introduction of an electron-withdrawing group in Analog B effectively shielded the molecule from metabolic attack, significantly improving its stability profile. Conversely, the N-methylation in Analog C created a new metabolic liability, accelerating its clearance. All analogs were shown to be highly stable in plasma.

These findings underscore the importance of conducting a suite of in vitro stability assays early in the drug discovery process.[2][3] By comparing stability in plasma, microsomes, and hepatocytes, researchers can build a comprehensive understanding of a compound's likely disposition in vivo, enabling data-driven decisions to prioritize and optimize lead candidates for advancement.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]

  • ANOZOA. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • OuluREPO. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Waters. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic degradation pathways of (Aminomethyl)phosphonic Acid AMPA. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • PubMed. (2021, January 15). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • ResearchGate. (2021, January). Research progress in biological activities of isochroman derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
  • PubMed. (1999). Efficient enzymatic synthesis of amide with (aminomethyl)trimethylsilane. Retrieved from [Link]

  • NIH. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • MDPI. (2014, October 31). Synthesis and Anti-Tumor Activity of Novel Aminomethylated Derivatives of Isoliquiritigenin. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 3-Aminomethyl-2-Aryl-8-Bromo-6-Chlorochromones. Retrieved from [Link]

  • RSC Publishing. (2020, March 10). Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. Retrieved from [Link]

  • PubMed. (2007, February 1). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

  • MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • Hilaris Publisher. (2024, December 30). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Retrieved from [Link]

  • NIH. (2018, April 12). Drug metabolism in drug discovery and development. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Me. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.